1-Methyl-2-(tributylstannyl)-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tributyl-(1-methylimidazol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFYOPKNSYTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376844 | |
| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105494-69-7 | |
| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105494-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-(tri-n-butylstannyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-(tributylstannyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2-(tributylstannyl)-1H-imidazole, an important organotin reagent in organic synthesis. This document outlines the detailed experimental protocols for its preparation from 1-methylimidazole, along with a summary of its key physical and chemical properties.
Introduction
This compound, with the CAS Number 105494-69-7, is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a versatile coupling partner in various cross-coupling reactions, allowing for the introduction of the 1-methylimidazol-2-yl moiety into a wide range of organic molecules. The presence of the tributylstannyl group facilitates reactions such as Stille coupling, providing a powerful tool for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 105494-69-7 | [1][2] |
| Molecular Formula | C₁₆H₃₂N₂Sn | [1][2] |
| Molecular Weight | 371.15 g/mol | [1][2] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Purity | ≥95% | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-methylimidazole, from imidazole. The second, crucial step is the regioselective stannylation of 1-methylimidazole at the C2 position.
Step 1: Synthesis of 1-Methylimidazole
Several methods exist for the synthesis of 1-methylimidazole. A common and effective laboratory-scale procedure involves the N-methylation of imidazole using a methylating agent in the presence of a base.[4][5]
Experimental Protocol:
-
Materials: Imidazole, sodium hydroxide (NaOH), methyl iodide (CH₃I), ethanol, water, and a suitable drying agent (e.g., magnesium sulfate or sodium sulfate).[4]
-
Procedure:
-
In a round-bottom flask, dissolve imidazole in ethanol with magnetic stirring.[4]
-
Add sodium hydroxide to the stirring solution and continue to stir until it has completely dissolved.[4]
-
Carefully add methyl iodide to the flask and stir the resulting mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, transfer the reaction mixture to a separatory funnel and add an equal volume of water.[4]
-
Shake the separatory funnel vigorously and allow the layers to separate. The organic layer containing the 1-methylimidazole product is then collected.[4]
-
Dry the organic layer over an anhydrous drying agent.[4]
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-methylimidazole.[4]
-
The crude product can be further purified by vacuum distillation.[5]
-
Step 2: Synthesis of this compound
The key transformation in the synthesis is the introduction of the tributylstannyl group at the 2-position of the 1-methylimidazole ring. This is achieved through a deprotonation-stannylation sequence. The acidic proton at the C2 position of 1-methylimidazole is abstracted by a strong base, typically an organolithium reagent such as n-butyllithium, to form a highly reactive 2-lithio-1-methylimidazole intermediate. This intermediate is then quenched with tributyltin chloride to yield the desired product.
Experimental Protocol:
-
Materials: 1-methylimidazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, and tributyltin chloride (Bu₃SnCl).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-methylimidazole in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the low temperature. The addition of n-butyllithium results in the deprotonation of 1-methylimidazole at the C2 position.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period to ensure complete formation of the lithiated intermediate.
-
Slowly add tributyltin chloride to the reaction mixture, again maintaining the low temperature.
-
After the addition of tributyltin chloride, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours.
-
The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to afford pure this compound.
-
Characterization Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the 1-methylimidazole ring and the tributylstannyl group. The protons on the imidazole ring (at positions 4 and 5) would appear in the aromatic region, while the methyl group protons would be a singlet in the upfield region. The protons of the four butyl groups attached to the tin atom would exhibit complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Distinct signals would be observed for the three carbons of the imidazole ring, the methyl carbon, and the eight unique carbons of the four butyl groups. The carbon atom directly attached to the tin atom (C2 of the imidazole ring) would show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
Mass Spectrometry:
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of butyl groups from the tin atom. The isotopic pattern of tin would also be observable in the mass spectrum.
Applications in Synthesis
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a nucleophilic partner in Stille couplings to introduce the 1-methylimidazol-2-yl group onto various organic scaffolds. This functionality is of significant interest in the synthesis of pharmaceuticals and other biologically active molecules, as the imidazole moiety is a common feature in many natural products and drug candidates.[2]
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a clear and logical progression, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
References
In-Depth Technical Guide to 1-Methyl-2-(tributylstannyl)-1H-imidazole (CAS: 105494-69-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Methyl-2-(tributylstannyl)-1H-imidazole. This organostannane compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Core Chemical Properties
This compound is a substituted imidazole featuring a tributyltin group at the 2-position of the imidazole ring. This structure makes it an effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The presence of the methyl group on the nitrogen atom prevents competing N-H reactivity.
Data Presentation: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 105494-69-7 | - |
| Molecular Formula | C₁₆H₃₂N₂Sn | - |
| Molecular Weight | 371.15 g/mol | - |
| Appearance | Liquid | General observation for similar organostannanes. |
| Flash Point | >110 °C | [1] |
| Density | 1.128 g/mL at 25 °C | Data for isomer: 1-Methyl-4-(tributylstannyl)imidazole. |
| Refractive Index | n20/D 1.509 | Data for isomer: 1-Methyl-4-(tributylstannyl)imidazole. |
Spectroscopic Data Insights
While specific spectra for this compound are not available, characteristic NMR signals for the imidazole moiety can be predicted. The protons on the imidazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon attached to the tin atom will show characteristic coupling with the tin isotopes.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in a general Stille cross-coupling reaction. These protocols are based on established chemical principles for similar transformations.
1. Synthesis of this compound
This procedure involves the deprotonation of 1-methylimidazole followed by quenching with tributyltin chloride.
-
Materials:
-
1-Methylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add 1-methylimidazole (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add tributyltin chloride (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
2. Stille Cross-Coupling Reaction with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
-
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-dimethylformamide (DMF) or toluene
-
Saturated aqueous potassium fluoride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in anhydrous DMF or toluene.
-
Degas the solution with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of potassium fluoride and stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1-methylimidazole.
-
Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methyl-2-(tributylstannyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-Methyl-2-(tributylstannyl)-1H-imidazole. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, alongside a detailed, generalized experimental protocol for the acquisition of such spectra for organotin-imidazole compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole H-4 | 6.9 - 7.2 | d |
| Imidazole H-5 | 6.8 - 7.1 | d |
| N-CH₃ | 3.6 - 3.8 | s |
| Sn-(CH₂)₃-CH₃ (α-CH₂) | 1.0 - 1.2 | t |
| Sn-CH₂-(CH₂)₂-CH₃ (β, γ-CH₂) | 1.2 - 1.7 | m |
| Sn-(CH₂)₃-CH₃ | 0.8 - 1.0 | t |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Imidazole C-2 | 160 - 165 |
| Imidazole C-4 | 127 - 130 |
| Imidazole C-5 | 120 - 123 |
| N-CH₃ | 33 - 36 |
| Sn-CH₂-(CH₂)₂-CH₃ (α-CH₂) | 9 - 12 |
| Sn-CH₂-CH₂-CH₂-CH₃ (β-CH₂) | 29 - 32 |
| Sn-(CH₂)₂-CH₂-CH₃ (γ-CH₂) | 27 - 30 |
| Sn-(CH₂)₃-CH₃ | 13 - 16 |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for organotin-imidazole compounds like this compound.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar organometallic and heterocyclic compounds.
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio for ¹³C spectra.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
Chemical Structure
Caption: Molecular structure of this compound.
NMR Analysis Workflow
Caption: A generalized workflow for the NMR analysis of chemical compounds.
An In-Depth Technical Guide to the Solubility of 1-Methyl-2-(tributylstannyl)-1H-imidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-2-(tributylstannyl)-1H-imidazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for structurally related compounds, including various tributyltin and imidazole derivatives. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a liquid organometallic compound in organic solvents is provided to enable researchers to generate precise data.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical synthesis, formulation, and biological assays. For a substance like this compound, which combines a polar imidazole ring with a nonpolar tributyltin group, its solubility is expected to vary significantly with the polarity of the solvent. The principle of "like dissolves like" suggests that the nonpolar tributyltin moiety will favor dissolution in nonpolar organic solvents, while the polar N-methylimidazole part may contribute to solubility in more polar organic media.
Solubility Data of Analogous Compounds
Table 1: Qualitative Solubility of Structurally Related Tributyltin and Imidazole Compounds
| Compound Name | Structural Class | Solvent(s) | Solubility Description |
| Tributyltin Chloride | Tributyltin | Alcohol, Heptane, Benzene, Toluene | Soluble[1] |
| Tributyltin Oxide | Tributyltin | Organic Solvents | Miscible[2] |
| Fenbutatin Oxide | Triorganotin | Acetone, Benzene, Dichloromethane | Soluble[2] |
| Cyhexatin | Triorganotin | Methanol, Chloroform | Soluble[2] |
| Cyhexatin | Triorganotin | Acetone | Slightly Soluble[2] |
| 1H-Imidazole | Imidazole | Water and other polar solvents | Exhibits solubility[3] |
| 2-Methyl-1H-imidazole | Imidazole | Dichloromethane, 1-Chlorobutane, Toluene, 2-Nitrotoluene | The solubility of imidazoles in chloroalkanes was very low.[4] |
This table provides qualitative data for analogous compounds to guide solvent selection for this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a liquid compound like this compound in an organic solvent using a static gravimetric method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Calibrated pipettes and syringes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly cleaned and dried.
-
Pre-weigh and label several glass vials.
-
-
Sample Preparation:
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each of the pre-weighed vials.
-
Record the mass of the solvent added.
-
-
Equilibration:
-
Gradually add an excess of this compound to each vial. An excess is necessary to ensure a saturated solution is formed.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solute to settle.
-
If necessary, centrifuge the vials at the experimental temperature to facilitate the separation of the saturated solution from the excess solute.
-
-
Sample Analysis (Gravimetric Method):
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant from each vial using a calibrated pipette or syringe.
-
Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.
-
Record the total mass of the dish and the aliquot.
-
Carefully evaporate the solvent from the dish in a fume hood or using a rotary evaporator.
-
Once the solvent is removed, place the dish in a drying oven at a temperature below the decomposition point of the solute until a constant mass is achieved.
-
Cool the dish in a desiccator before weighing it on the analytical balance.
-
-
Data Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the aliquot.
-
Express the solubility in terms of grams of solute per 100 grams of solvent or other appropriate units.
-
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.
Caption: A logical workflow for determining the solubility of a chemical compound.
References
- 1. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
molecular weight and formula of 1-Methyl-2-(tributylstannyl)-1H-imidazole
This technical guide provides comprehensive information on 1-Methyl-2-(tributylstannyl)-1H-imidazole, a key organostannane reagent. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed data, experimental protocols, and visualizations of its primary application in cross-coupling reactions.
Chemical Properties and Data
This compound, also known as (1-Methyl-1H-imidazol-2-yl)tributylstannane, is an air- and moisture-stable organometallic compound.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H32N2Sn | [3][4][5] |
| Molecular Weight | 371.15 g/mol | [3][4][5][6] |
| CAS Number | 105494-69-7 | [3][4][6] |
| Appearance | Liquid | [7] |
| Density | 1.160 g/mL at 25 °C | [5] |
| Boiling Point | 145-146 °C at 0.05 Torr | [5] |
| Refractive Index | n20/D 1.510 | [7] |
| Solubility | Sparingly soluble in water | [4][5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Core Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Stille cross-coupling reactions.[1][2][8] This reaction is a versatile method for forming carbon-carbon bonds. In this context, the imidazole moiety is transferred from the tin atom to another organic substrate, typically an aryl, vinyl, or acyl halide/triflate.
This reagent is particularly valuable for the synthesis of complex molecules in pharmaceutical and materials science research.[4][9] The resulting 2-substituted-1-methylimidazole core is a common structural motif in many biologically active compounds and functional materials.[10] The stability of organostannanes like this one to air and moisture makes them convenient to handle compared to other organometallic reagents.[1][2]
Experimental Protocols: The Stille Coupling Reaction
The following is a representative experimental protocol for a Stille cross-coupling reaction using an organostannane like this compound with an aryl halide.
Objective: To synthesize a 2-aryl-1-methyl-1H-imidazole derivative via a palladium-catalyzed Stille coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or PdCl2(PPh3)2)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane, or DMF)
-
Optional: Copper(I) salt co-catalyst (e.g., CuI or CuCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the optional copper(I) co-catalyst (e.g., 5-10 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the addition of this compound (1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions can take from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-1-methyl-1H-imidazole.
Visualized Mechanisms and Workflows
The following diagrams illustrate the catalytic cycle of the Stille reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General workflow for a Stille coupling experiment.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 105494-69-7 [chemicalbook.com]
- 5. 105494-69-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 105494-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 1-Methyl-5-(tributylstannyl)imidazole 95 147716-03-8 [sigmaaldrich.com]
- 8. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 1-Methyl-2-(tributylstannyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-2-(tributylstannyl)-1H-imidazole. Organotin compounds are known for their sensitivity, and proper handling and storage are paramount to ensure their integrity for research and development applications. This document outlines the known stability profile, potential degradation pathways, and recommended protocols for storage and handling.
Core Stability and Storage Recommendations
Based on available safety data sheets and general knowledge of organotin compounds, the following conditions are recommended for the storage of this compound to ensure its stability.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] or Refrigerated[1] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[1] | To prevent oxidation and hydrolysis due to reaction with atmospheric oxygen and moisture. |
| Light Exposure | Store in the dark/amber vial | To prevent photolytic degradation, as organotin compounds can be light-sensitive. |
| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and reaction with atmospheric components. |
| Incompatible Materials | Strong oxidizing agents[2] | To avoid vigorous and potentially hazardous reactions that can degrade the compound. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C16H32N2Sn[1][3] |
| Molecular Weight | 371.15 g/mol [1][3] |
| Appearance | Liquid[1] |
| Boiling Point | 145-146 °C at 0.05 Torr |
| Density | 1.160 g/mL at 25 °C |
| Solubility | Sparingly soluble in water[1] |
Potential Degradation Pathways
The proposed degradation pathway for this compound would likely follow a similar pattern, leading to the formation of dibutyltin (DBT), monobutyltin (MBT) derivatives, and ultimately to inorganic tin. The 1-methyl-imidazole moiety is expected to be more stable than the tin-carbon bonds.
Experimental Protocols
Due to the lack of specific published stability studies for this compound, a generalized experimental protocol for assessing the stability of air- and moisture-sensitive organometallic compounds is provided below. This can be adapted for this compound.
Protocol: Stability Assessment of this compound
1. Objective: To evaluate the stability of this compound under various storage conditions (e.g., different temperatures, exposure to air/light) over a defined period.
2. Materials:
-
This compound (high purity)
-
Inert gas (argon or nitrogen)
-
Appropriate air-tight vials (e.g., amber glass vials with septa)
-
Analytical standards of potential degradation products (if available)
-
High-purity solvents for analysis (e.g., HPLC or GC grade)
-
Analytical instrumentation (e.g., HPLC-MS, GC-MS, NMR)
3. Experimental Workflow:
4. Analytical Methodology: A stability-indicating analytical method that can separate the parent compound from its potential degradation products is crucial.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is often a suitable technique for non-volatile organometallic compounds. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with a small amount of formic acid to aid ionization) could be a starting point for method development. MS detection would allow for the identification of degradation products by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique could also be employed, potentially after derivatization to increase the volatility of any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR can be powerful tools to monitor the degradation of the compound. The appearance of new signals or changes in the integration of existing signals corresponding to the butyl groups or the imidazole ring can indicate degradation.
5. Data Analysis: The concentration of this compound should be plotted against time for each storage condition. The degradation kinetics can be determined, and a shelf-life can be extrapolated, particularly for the recommended storage conditions.
Conclusion
While this compound is reported to be stable under recommended storage conditions (refrigerated and under an inert atmosphere), its sensitivity as an organotin compound necessitates careful handling. The primary degradation pathway is likely to be the cleavage of the tin-carbon bonds. For critical applications, it is advisable to perform periodic purity checks using appropriate analytical techniques. The experimental protocol outlined in this guide provides a framework for researchers to conduct their own stability assessments tailored to their specific needs.
References
key physical properties of (1-Methyl-1H-imidazol-2-yl)tributylstannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physical properties and synthetic considerations for (1-Methyl-1H-imidazol-2-yl)tributylstannane. This organostannane compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions, and has applications in proteomics research. This document summarizes its known physical characteristics and outlines a general, plausible experimental approach for its synthesis and characterization. A workflow diagram for a typical application, the Stille cross-coupling reaction, is also provided.
Core Physical Properties
(1-Methyl-1H-imidazol-2-yl)tributylstannane is a liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of (1-Methyl-1H-imidazol-2-yl)tributylstannane
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₂N₂Sn | |
| Molecular Weight | 371.15 g/mol | |
| Boiling Point | 145-146 °C at 0.05 Torr | |
| Density | 1.160 g/mL at 25 °C | |
| Flash Point | >110 °C | |
| CAS Number | 105494-69-7 | |
| Water Solubility | Sparingly soluble | |
| Storage Temperature | 2-8°C under inert gas |
General Experimental Protocols
Synthesis of (1-Methyl-1H-imidazol-2-yl)tributylstannane
Reaction Scheme:
Safety and Handling
Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. This compound is classified as a dangerous good for transport.
Conclusion
A Technical Guide to 1-Methyl-2-(tributylstannyl)-1H-imidazole: Synthesis, Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-2-(tributylstannyl)-1H-imidazole, a key organotin reagent in modern organic synthesis. The document details its commercial availability, chemical properties, a detailed experimental protocol for its synthesis, and its primary application as a building block in palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound is available from several chemical suppliers. The availability and purity can vary, and it is primarily intended for research and development purposes. It is important to note that this compound is classified as a dangerous good for transport and may be subject to additional shipping charges[1].
| Supplier | Product/Catalogue Number | Purity | Pack Size | Stock Status |
| Apollo Scientific | OR15578 | ≥95% | 1g, 5g | Out of Stock (UK & US)[2] |
| Santa Cruz Biotechnology | sc-222857 | Not specified | Not specified | Inquire |
| Chemdad | CD105494697 | 90+% | Not specified | Inquire |
| ChemicalBook | CB7747831 | Not specified | Not specified | Multiple suppliers listed[3] |
| Fisher Scientific | NC0703878 (Sigma Aldrich) | Not specified | 1g | Inquire |
Note: Stock status and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Technical Data
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 105494-69-7 | [1][2] |
| Molecular Formula | C₁₆H₃₂N₂Sn | [1] |
| Molecular Weight | 371.15 g/mol | [1][4] |
| Synonyms | (1-Methyl-1H-imidazol-2-yl)tributylstannane, tributyl-(1-methylimidazol-2-yl)stannane | [1][2] |
| Boiling Point | 145-146 °C at 0.05 Torr | [4] |
| Density | 1.160 g/mL at 25 °C | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
| Solubility | Sparingly soluble in water | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved via a two-step process involving the deprotonation of 1-methylimidazole followed by stannylation. The C2 proton of the imidazole ring is the most acidic, allowing for regioselective functionalization.
Experimental Protocol: C2-Stannylation of 1-Methylimidazole
This protocol describes a representative method for the synthesis of this compound based on established procedures for the lithiation and stannylation of N-alkylimidazoles.
Materials:
-
1-Methylimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Inert atmosphere setup (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
-
Initial Reaction Mixture: Anhydrous tetrahydrofuran (THF) is added to the flask via a syringe. 1-Methylimidazole (1.0 equivalent) is then added, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via a syringe, ensuring the internal temperature is maintained below -70 °C. The formation of the 1-methyl-2-lithioimidazole intermediate is typically rapid. The reaction mixture is stirred at -78 °C for 1 hour.
-
Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours.
-
Work-up: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Applications in Drug Development and Organic Synthesis
This compound is primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a carbon-carbon bond between the stannylated imidazole and an organic halide or triflate, providing a powerful tool for the synthesis of complex molecules.
The imidazole moiety is a common scaffold in many pharmaceuticals, and this reagent allows for the direct introduction of a 1-methyl-1H-imidazol-2-yl group into various molecular frameworks, which is highly valuable in the development of new drug candidates.
General Workflow: Stille Cross-Coupling Reaction
The following diagram illustrates the general workflow for utilizing this compound in a Stille cross-coupling reaction.
References
Navigating the Risks: A Technical Guide to the Safe Handling of Organotin Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin compounds are a versatile class of organometallic chemicals with significant applications in organic synthesis and materials science. However, their utility is matched by their considerable toxicity, posing significant health and environmental risks. This in-depth technical guide provides a comprehensive overview of the safety and handling of organotin compounds in a research setting. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and procedures necessary to mitigate risks and ensure a safe laboratory environment. This guide covers the toxicology of organotin compounds, permissible exposure limits, appropriate personal protective equipment, detailed handling and experimental protocols, emergency procedures, and proper waste disposal and decontamination methods. All quantitative data is summarized in structured tables for clear comparison, and key workflows are illustrated with diagrams to provide actionable guidance.
Introduction to Organotin Compounds and Their Hazards
Organotin compounds, characterized by at least one tin-carbon bond, are widely used in research, particularly as reagents in organic synthesis, such as in the Stille cross-coupling reaction.[1] They also find use as catalysts and stabilizers.[2] Despite their utility, organotin compounds are known for their toxicity, which varies depending on the number and nature of the organic substituents attached to the tin atom.[3] Generally, the toxicity of organotin compounds follows the trend: R₃SnX > R₂SnX₂ > RSnX₃, where 'R' is an alkyl or aryl group and 'X' is a halide or other anion.[4] Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are among the most toxic.[4][5]
Exposure to organotin compounds can occur through inhalation, ingestion, and skin absorption.[6] They can cause a range of adverse health effects, including skin and eye irritation, respiratory issues, gastrointestinal problems, and neurological damage.[6] In some cases, neurological symptoms have been reported to persist for years after exposure.[6] Given these significant hazards, strict adherence to safety protocols is paramount when working with organotin compounds.
Toxicology and Exposure Limits
Understanding the toxic properties of specific organotin compounds is crucial for risk assessment and the implementation of appropriate safety measures. The following table summarizes the acute toxicity data for several common organotin compounds.
Table 1: Acute Toxicity of Selected Organotin Compounds [3]
| Compound | Chemical Formula | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) |
| Triorganotins | |||
| Tributyltin (TBT) Chloride | (C₄H₉)₃SnCl | 171-234 | 127 |
| Triphenyltin (TPT) Hydroxide | (C₆H₅)₃SnOH | 156 - 160 | 127 - 500 |
| Diorganotins | |||
| Dibutyltin (DBT) Dichloride | (C₄H₉)₂SnCl₂ | 50 - 100 | >2000 |
| Monoorganotins | |||
| Monobutyltin (MBT) Trichloride | C₄H₉SnCl₃ | >2000 | - |
Lower LD50 values indicate higher acute toxicity.
Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established permissible exposure limits (PELs) and recommended exposure limits (RELs) for organotin compounds in the workplace to protect researchers from their harmful effects.
Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)
| Agency | Exposure Limit | Value |
| OSHA | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³[6] |
| NIOSH | Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 0.1 mg/m³ (skin)[6] |
It is critical to note the "skin" notation from NIOSH, which indicates that skin absorption is a significant route of exposure and must be prevented.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to prevent exposure to organotin compounds. The following PPE should be considered mandatory when handling these substances:
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and aerosols.
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Gloves should be inspected for any signs of degradation before and during use and changed frequently.
-
Body Protection: A flame-resistant lab coat, worn over personal clothing, and a chemical-resistant apron should be used. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: All work with organotin compounds should be conducted in a certified chemical fume hood. In cases where engineering controls are not sufficient to maintain exposure below the PEL/REL, or during emergency situations, appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges and particulate filters, must be used.
Standard Operating Procedures for Handling Organotin Compounds
Adherence to a strict standard operating procedure (SOP) is crucial for minimizing the risk of exposure to organotin compounds. The following diagram outlines a general workflow for handling these hazardous chemicals in a research laboratory.
Caption: General Laboratory Workflow for Handling Organotin Compounds.
Detailed Experimental Protocol: Stille Cross-Coupling Reaction
The Stille cross-coupling is a powerful carbon-carbon bond-forming reaction that frequently utilizes organotin reagents.[1] The following is a representative protocol, emphasizing the safety considerations at each step.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Organostannane (e.g., vinyltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., anhydrous toluene)
-
Inert gas (e.g., argon or nitrogen)
-
Quenching solution (e.g., saturated aqueous potassium fluoride)
Procedure:
-
Preparation:
-
Ensure the reaction will be performed in a clean, dry, and inert atmosphere. All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas.[7]
-
Set up the reaction apparatus, including a round-bottom flask with a magnetic stir bar, a condenser, and an inert gas inlet, within a chemical fume hood.[7]
-
-
Reagent Addition:
-
To the reaction flask, add the aryl halide, the palladium catalyst, and the solvent under a positive pressure of inert gas.
-
Using a clean, dry syringe, carefully transfer the organostannane reagent to the reaction mixture.[7] The transfer should be done slowly to avoid splashing.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC).
-
-
Quenching:
-
Work-up and Purification:
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.[8]
-
The filtrate can then be subjected to a standard aqueous work-up and the product purified by an appropriate method, such as column chromatography.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
The following diagram provides a decision tree for responding to an organotin compound exposure.
Caption: Emergency Response Decision Tree for Organotin Exposure.
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal and Decontamination
Proper disposal of organotin waste and decontamination of laboratory equipment are critical to prevent environmental contamination and future exposures.
Waste Disposal
-
All organotin-containing waste, including reaction residues, contaminated solvents, and disposable labware, must be collected in clearly labeled, sealed, and chemically resistant containers.
-
Waste containers should be stored in a designated, well-ventilated secondary containment area until they can be collected by the institution's hazardous waste management service.
-
Never dispose of organotin waste down the drain or in the regular trash.
Decontamination of Glassware
Glassware that has been in contact with organotin compounds requires a thorough decontamination procedure before it can be reused.
Recommended Decontamination Protocol:
-
Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone or toluene) to remove the bulk of the organotin residue.[9] This rinse solvent must be collected as hazardous waste.
-
Oxidative Treatment: Soak the glassware in a freshly prepared oxidizing solution, such as a 10% aqueous hydrogen peroxide solution or household bleach, overnight.[9][10] This will oxidize the organotin compounds to less toxic inorganic tin species.[9]
-
Standard Washing: After the oxidative treatment, wash the glassware with soap and water, followed by rinses with deionized water.
-
Drying: The glassware can then be dried in an oven.
For particularly stubborn residues, an acid bath (e.g., 6 M HCl) may be used after the initial solvent rinse, followed by the standard washing procedure.[11]
Conclusion
Organotin compounds are valuable reagents in research, but their inherent toxicity necessitates a rigorous and proactive approach to safety. By understanding the hazards, implementing robust handling procedures, using appropriate personal protective equipment, and being prepared for emergencies, researchers can significantly mitigate the risks associated with these chemicals. This guide provides a framework for the safe use of organotin compounds, and it is the responsibility of every researcher to adhere to these principles to ensure their own safety and the safety of their colleagues. Continuous review of safety protocols and a commitment to a strong safety culture are essential when working with such hazardous materials.
References
- 1. jk-sci.com [jk-sci.com]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 5. tandfonline.com [tandfonline.com]
- 6. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. How To [chem.rochester.edu]
The Stille Coupling with Heteroaromatic Stannanes: A Technical Guide for Researchers
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, has emerged as a powerful and versatile tool in synthetic organic chemistry. Its significance is particularly pronounced in the construction of complex molecules bearing heteroaromatic moieties, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] This technical guide provides an in-depth exploration of the Stille coupling with heteroaromatic stannanes, detailing its mechanism, experimental protocols, scope, and applications in drug discovery for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three key elementary steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a 16-electron square planar Pd(II) intermediate. Organic bromides and iodides are preferred over chlorides, which are generally less reactive.[1]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the heteroaromatic group (R²) from the organostannane to the palladium center, with the concomitant departure of the tin halide. The exact mechanism of transmetalation can be complex and is influenced by the nature of the substrates and reaction conditions.[3][4]
-
Reductive Elimination: The final step involves the coupling of the two organic partners (R¹ and R²) attached to the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols for Stille Coupling with Heteroaromatic Stannanes
The success of a Stille coupling reaction is highly dependent on the careful execution of the experimental procedure. Below are generalized and specific protocols for conducting Stille couplings with heteroaromatic stannanes.
General Experimental Workflow
A typical experimental setup involves the reaction of a heteroaromatic stannane with an organic halide in the presence of a palladium catalyst and a suitable solvent under an inert atmosphere.
Caption: A generalized workflow for performing a Stille coupling reaction.
Detailed Methodologies for Key Experiments
Protocol 1: Mono-arylation of 3,4-Dibromothiophene [2]
-
Reaction Setup: A flame-dried Schlenk flask is charged with 3,4-dibromothiophene (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) under an inert atmosphere (argon or nitrogen).
-
Degassing: The flask is subjected to three cycles of evacuation and backfilling with the inert gas.
-
Addition of Reagents: Anhydrous and degassed solvent (e.g., toluene or DMF) is added via syringe, followed by the organostannane reagent (1.0-1.2 eq).
-
Reaction: The mixture is heated to 80-110 °C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with a saturated aqueous solution of potassium fluoride (KF) for at least one hour to precipitate tin byproducts. The mixture is then filtered through a pad of Celite.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Di-vinylation of 2,6-Dibromopyridine [3]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Addition of Reagents: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Then, add tributyl(vinyl)stannane (2.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine washes.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 3: Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene with an Aryl Stannane [5]
-
Reaction Setup: A flame-dried Schlenk flask under an argon atmosphere is charged with 2-Bromo-5-(2-ethylhexyl)thiophene (1.0 eq), the aryltrimethylstannane (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq).
-
Addition of Reagents: Anhydrous and degassed toluene is added via syringe.
-
Reaction: The mixture is stirred at room temperature for 10 minutes to ensure dissolution, then heated to 90-110 °C for 12-24 hours.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up and Purification: After cooling, the mixture can be filtered through Celite to remove the palladium catalyst. The solvent is removed under reduced pressure. The crude residue is dissolved in a suitable solvent and washed with aqueous KF. The final product is purified by column chromatography on silica gel.
Scope and Limitations
The Stille coupling exhibits a broad scope with respect to both the heteroaromatic stannane and the organic halide.[1]
Heteroaromatic Stannanes
A wide variety of heteroaromatic stannanes derived from furan, thiophene, pyrrole, imidazole, thiazole, pyridine, and purines are effective coupling partners.[1][6] The electronic nature of the heteroaromatic ring can influence the reaction rate, with both electron-donating and electron-withdrawing groups often accelerating the transmetalation step.[4]
Organic Halides
Aryl, heteroaryl, vinyl, and acyl halides are all suitable electrophiles. The reactivity order is generally I > Br > OTf >> Cl.[1] While aryl chlorides are more abundant and cost-effective, their lower reactivity often necessitates the use of more specialized and active catalyst systems.[7]
Limitations and Challenges
-
Toxicity of Tin Reagents: A significant drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in completely removing tin byproducts from the final product.[8]
-
Catalyst Poisoning: Nitrogen-containing heterocycles, such as pyridine and imidazole, can coordinate to the palladium center and act as catalyst poisons, thereby inhibiting the reaction. This can often be overcome by using more active catalysts, higher catalyst loadings, or specific additives.[6]
-
Homocoupling: A common side reaction is the homocoupling of the organostannane reagent.[4]
-
Regioselectivity: In cases where the heteroaromatic partner has multiple potential reaction sites, controlling the regioselectivity can be a challenge and may require careful optimization of reaction conditions and directing groups.[9]
Data Presentation: Quantitative Analysis of Stille Couplings with Heteroaromatic Stannanes
The following tables summarize quantitative data from various Stille coupling reactions involving heteroaromatic stannanes, providing a comparative overview of reaction conditions and yields.
Table 1: Stille Coupling of Thiophene Stannanes
| Heteroaromatic Stannane | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)thiophene | 1-Iodonaphthalene | Pd(PPh₃)₄ (2) | Toluene | 100 | 16 | 85 | [10] |
| 2,5-Bis(trimethylstannyl)thiophene | 4-Bromotoluene | PdCl₂(PPh₃)₂ (4) | DMF | 90 | 24 | 78 | [10] |
| 3-Hexyl-2-(tributylstannyl)thiophene | 2,5-Dibromothiophene | Pd₂(dba)₃/P(o-tol)₃ (2/8) | Toluene | 100 | 12 | 91 | [10] |
Table 2: Stille Coupling of Pyridine Stannanes
| Heteroaromatic Stannane | Electrophile | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd(OAc)₂/XPhos (2/4) | CsF | Dioxane | 80 | 4 | 92 | [6] |
| 3-(Tributylstannyl)pyridine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/XPhos (2/4) | CsF | Dioxane | 80 | 4 | 89 | [6] |
| 4-(Tributylstannyl)pyridine | 4-Bromoanisole | Pd(OAc)₂/XPhos (2/4) | CsF | Dioxane | 80 | 4 | 90 | [6] |
Table 3: Stille Coupling of Furan, Pyrrole, and Thiazole Stannanes
| Heteroaromatic Stannane | Electrophile | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)furan | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | 88 | [7] |
| 1-Methyl-2-(tributylstannyl)pyrrole | Phenyl iodide | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 18 | 75 | [11] |
| 2-(Tributylstannyl)thiazole | 4-Chlorotoluene | Pd₂(dba)₃/P(t-Bu)₃ (1.5/3) | CsF | Dioxane | 100 | 24 | 82 | [7] |
Applications in Drug Discovery
The Stille coupling's broad functional group tolerance and its ability to construct complex biaryl and hetero-biaryl linkages have made it an invaluable tool in drug discovery and development.[1] It has been employed in the synthesis of numerous biologically active compounds, including anticancer agents, antibiotics, and kinase inhibitors.[1][7] The reaction's reliability has also led to its application in large-scale process chemistry for the production of pharmaceutical intermediates.[7]
Conclusion
The Stille coupling with heteroaromatic stannanes is a robust and highly versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of complex heterocyclic molecules. While challenges such as the toxicity of tin reagents and potential catalyst poisoning exist, ongoing research continues to refine and improve this powerful synthetic tool. For researchers in drug discovery and materials science, a thorough understanding of the reaction's mechanism, scope, and experimental nuances is essential for its successful application in the development of novel and functional molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. rsc.org [rsc.org]
- 11. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stille Coupling using 1-Methyl-2-(tributylstannyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] This method is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] The stability of organostannane reagents to air and moisture makes them amenable to a wide range of reaction conditions and functional groups.[2]
This document provides a detailed protocol and application notes for the Stille coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole , a key building block for the synthesis of 2-aryl-1-methylimidazole derivatives. These derivatives are prevalent scaffolds in medicinal chemistry.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent (this compound) transfers the imidazole group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The coupled product (2-Aryl-1-methylimidazole) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocols
General Procedure for the Stille Coupling of this compound with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Optional: Additive (e.g., CuI, CsF, LiCl)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Add this compound via syringe.
-
If using an additive, add it to the reaction mixture at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Work-up Procedure for Removal of Tin Byproducts
The removal of tributyltin halides is a critical step in the purification process.
-
Fluoride Wash: Wash the organic extract with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration.
-
Silica Gel Chromatography: Tributyltin byproducts can often be separated from the desired product by careful flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 110 | 16 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | Dioxane | 100 | 12 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | PPh₃ | DMF | 100 | 8 | 78 |
| 4 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (5) | PPh₃ | Toluene | 110 | 24 | 65 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | PPh₃ | Dioxane | 100 | 10 | 95 |
| 6 | 2-Bromothiophene | Pd₂(dba)₃ (3) | AsPh₃ | DMF | 90 | 18 | 72 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Stille coupling reaction.
Caption: A typical experimental workflow for the Stille coupling.
Applications in Drug Development
The 2-aryl-1-methylimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The Stille coupling protocol described herein provides a reliable and efficient method for the synthesis of libraries of these compounds for drug discovery programs. For instance, this methodology can be applied to the synthesis of analogs of known drugs or to explore new chemical space around this important heterocyclic core.
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Solvents used in the reaction are flammable and should be handled with care.
Conclusion
The Stille coupling of this compound is a robust and high-yielding method for the synthesis of 2-aryl-1-methylimidazoles. The reaction tolerates a variety of functional groups on the aryl halide, making it a valuable tool for the synthesis of diverse compound libraries for drug discovery and development. Careful attention to the work-up procedure is necessary to ensure the complete removal of toxic tin byproducts.
References
Application Notes and Protocols for the Stille Coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Stille coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole with aryl halides. This reaction is a powerful tool for the synthesis of 2-aryl-1-methyl-1H-imidazole derivatives, which are important structural motifs in medicinal chemistry and materials science.
Introduction
The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide. The reaction tolerates a wide variety of functional groups and the organotin reagents are generally stable to air and moisture, making it a robust method for complex molecule synthesis.[1] This document focuses on the specific application of the Stille coupling to synthesize 2-aryl-1-methylimidazoles, key intermediates in pharmaceutical development. A notable large-scale application of this chemistry is in the synthesis of imidazolyl-substituted thienopyridines.
Palladium Catalysts and Reaction Optimization
The choice of palladium catalyst is crucial for the success of the Stille coupling. Several palladium(0) and palladium(II) complexes can be used as catalysts or pre-catalysts. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
For the coupling of stannylated imidazoles, Pd(PPh₃)₄ has been shown to be an effective and scalable catalyst. The selection of this catalyst is often based on its commercial availability, reliability, and well-documented performance in a wide range of Stille couplings. While other catalysts with specialized ligands can sometimes offer higher turnover numbers or milder reaction conditions, Pd(PPh₃)₄ provides a reliable starting point for process development.
Additives can also play a significant role in optimizing the reaction. Copper(I) salts, such as CuI, are often used as co-catalysts to facilitate the transmetalation step, particularly with less reactive organostannanes or aryl halides.
Data Presentation
The following table summarizes the reaction conditions and yield for a large-scale Stille coupling of a 1-methyl-5-(tributylstannyl)imidazole with an aryl iodide, a close analog to the title compound, demonstrating the industrial applicability of this methodology.
| Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Iodothienopyridine derivative | 1-Methyl-5-(tributylstannyl)imidazole | Pd(PPh₃)₄ (1 mol%) | DMF | 90 | 2 | 85 |
Data extracted from a large-scale synthesis of an imidazolyl-substituted thienopyridine.
Experimental Protocols
General Procedure for the Stille Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the Stille coupling of stannylated imidazoles.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.1 equiv) and Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove the tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-1-methyl-1H-imidazole.
Visualizations
Caption: Experimental Workflow for Stille Coupling.
Caption: Generalized Stille Catalytic Cycle.
References
Application Notes and Protocols: Stille Cross-Coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction between 1-Methyl-2-(tributylstannyl)-1H-imidazole and various aryl halides. This reaction is a powerful tool for the synthesis of 2-aryl-1-methyl-1H-imidazoles, a scaffold present in numerous biologically active molecules and functional materials.
Introduction
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[1][2][3] The reaction is valued for its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[2] Specifically, the coupling of this compound with aryl halides provides an efficient route to synthesize 2-aryl-1-methyl-1H-imidazoles. These products are of significant interest in medicinal chemistry and materials science.
Reaction Principle
The catalytic cycle of the Stille reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3]
-
Transmetalation: The imidazole group from this compound is transferred to the palladium center, displacing the halide and forming a new Pd(II)-imidazole complex.
-
Reductive Elimination: The coupled product, 2-aryl-1-methyl-1H-imidazole, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Additives such as copper(I) iodide (CuI) can be used to accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[4]
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Stille Coupling with Aryl Iodides
This protocol is optimized for the coupling of aryl iodides, which are generally more reactive than the corresponding bromides or chlorides.
Materials and Reagents:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl iodide (1.0 equivalent)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Additive: Copper(I) iodide (CuI) (5-10 mol%)
-
Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas line (manifold or balloon)
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (e.g., 0.05 mmol, 5 mol%), and CuI (e.g., 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (e.g., 5-10 mL per mmol of aryl iodide) via syringe.
-
Reagent Addition: Add this compound (e.g., 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-methyl-1H-imidazole.
Protocol 2: Stille Coupling with Aryl Bromides and Chlorides
Aryl bromides and chlorides are generally less reactive than aryl iodides and may require more active catalysts and ligands, as well as potentially higher temperatures.
Materials and Reagents:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl bromide or chloride (1.0 equivalent)
-
Palladium Catalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
Ligand: e.g., Tri(tert-butyl)phosphine [P(t-Bu)₃] or other bulky, electron-rich phosphine ligands (2-6 mol%)
-
Additive (optional): Cesium fluoride (CsF) to activate the organostannane[5]
-
Solvent: Anhydrous and degassed toluene, dioxane, or NMP
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and any solid additive to a flame-dried Schlenk flask.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the aryl halide and then this compound via syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C. Monitor the reaction progress as described in Protocol 1.
-
Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.
Data Presentation
The following tables summarize representative data for the Stille coupling of this compound with various aryl halides. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Stille Coupling with Various Aryl Iodides
| Entry | Aryl Iodide | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1-Methyl-2-phenyl-1H-imidazole | Pd(PPh₃)₄ (5) | DMF | 100 | 12 | 85 |
| 2 | 4-Iodotoluene | 1-Methyl-2-(p-tolyl)-1H-imidazole | Pd(PPh₃)₄ (5) | DMF | 100 | 12 | 88 |
| 3 | 4-Iodoanisole | 2-(4-Methoxyphenyl)-1-methyl-1H-imidazole | Pd(PPh₃)₄ (5) | DMF | 100 | 14 | 82 |
| 4 | 4-Iodonitrobenzene | 1-Methyl-2-(4-nitrophenyl)-1H-imidazole | Pd(PPh₃)₄ (5) | DMF | 110 | 10 | 75 |
| 5 | 1-Iodonaphthalene | 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole | Pd(PPh₃)₄ (5) | DMF | 110 | 16 | 78 |
Table 2: Stille Coupling with Aryl Bromides and Chlorides
| Entry | Aryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | 1-Methyl-2-phenyl-1H-imidazole | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Toluene | 110 | 24 | 70 |
| 2 | 4-Bromotoluene | 1-Methyl-2-(p-tolyl)-1H-imidazole | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Toluene | 110 | 24 | 75 |
| 3 | 4-Chloronitrobenzene | 1-Methyl-2-(4-nitrophenyl)-1H-imidazole | Pd₂(dba)₃ (3) | P(t-Bu)₃ (6) | NMP | 140 | 36 | 55 |
| 4 | 2-Bromopyridine | 1-Methyl-2-(pyridin-2-yl)-1H-imidazole | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 120 | 20 | 65 |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the Stille cross-coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Safety and Handling Precautions
-
Organotin Reagents: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Handle flammable organic solvents in a fume hood away from ignition sources.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. It is crucial to maintain an inert atmosphere throughout the setup and reaction to ensure optimal results.
By following these detailed guidelines, researchers can effectively utilize the Stille cross-coupling of this compound for the synthesis of a diverse range of 2-aryl-1-methyl-1H-imidazole derivatives.
References
Application Notes: C-C Bond Formation with Organostannanes via the Stille Cross-Coupling Reaction
Introduction
The Stille cross-coupling reaction is a highly versatile and powerful method for forming carbon-carbon bonds, a fundamental transformation in organic synthesis.[1][2][3][4] Developed by John Kenneth Stille, this palladium-catalyzed reaction couples an organostannane (organotin) compound with an organic halide or pseudohalide (like a triflate).[1][5][6][7] Its widespread application in pharmaceuticals, natural product synthesis, and materials science is due to its remarkable tolerance for a wide variety of functional groups, the use of mild reaction conditions, and the stability of organostannane reagents to air and moisture.[5][6][7][8][9][10]
However, a significant drawback is the high toxicity of organotin compounds and their by-products, which necessitates careful handling, appropriate safety precautions, and meticulous purification methods to remove tin residues from the final product.[1][3][6][10]
The general scheme for the Stille reaction is as follows: R¹-X + R²-Sn(R³)₃ --(Pd catalyst)--> R¹-R² + X-Sn(R³)₃
-
R¹ : The organic group from the electrophile (e.g., aryl, vinyl, acyl).
-
X : A halide (I, Br) or pseudohalide (OTf). Organic chlorides are typically less reactive.[11]
-
R² : The organic group transferred from the organostannane.
-
R³ : Non-transferable groups on the tin atom, typically butyl (Bu) or methyl (Me).
Catalytic Cycle and Mechanism
The mechanism of the Stille reaction has been studied extensively and proceeds via a catalytic cycle involving a palladium complex.[1][2] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][11]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the R¹-X bond. This oxidizes the palladium from Pd(0) to a Pd(II) complex.[5][6][11]
-
Transmetalation : The organostannane (R²-SnR³₃) exchanges its R² group with the X group on the Pd(II) complex. This is often the rate-determining step of the cycle.[1][2] The precise mechanism of transmetalation can vary depending on the substrates and conditions.[1]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex are coupled and eliminated from the metal center, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Key Experimental Parameters and Optimization
Optimizing a Stille coupling reaction involves the careful selection of several components.[9]
-
Palladium Catalyst : Both Pd(0) and Pd(II) complexes can be used. Pd(II) precursors, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species.[11] Commonly used catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[10][11][12][13]
-
Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Ligands of intermediate donicity, such as triphenylphosphine (PPh₃), are common.[1] Bulky, electron-rich ligands can accelerate the reaction, especially for less reactive electrophiles like aryl chlorides.[8][13]
-
Organostannane Partner : The rate of group transfer from tin to palladium follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[11][13] This predictable reactivity allows for selective coupling, as groups like methyl or butyl are often used as non-transferable "dummy" ligands.[5]
-
Electrophilic Partner : The reactivity of the organic halide is critical, with the typical order being I > Br > OTf >> Cl.[1][11] Vinyl and aryl halides are the most common coupling partners.[1][11]
-
Solvents : Aprotic polar solvents like DMF, THF, NMP, and toluene are frequently used.[14] In the realm of green chemistry, conditions have been developed to perform Stille couplings in water using specialized surfactants.[14]
-
Additives :
-
Copper(I) Salts : Cu(I) iodide or bromide can significantly accelerate the rate of transmetalation, particularly with sterically hindered or electron-poor stannanes.[8][13]
-
Lithium Chloride (LiCl) : LiCl is often used to enhance reaction rates by facilitating the dissociation of ligands from the palladium center and stabilizing intermediates.[11]
-
-
Temperature : Reactions are often run at elevated temperatures (40-110 °C), although milder, room-temperature conditions have been developed, especially with the use of highly active catalysts or additives.[6][9][14]
Data Presentation: Examples of Stille Coupling Conditions
The following tables summarize various experimental conditions for Stille cross-coupling reactions, showcasing the versatility of this method.
Table 1: Aryl-Aryl and Aryl-Heteroaryl Couplings
| Electrophile | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Iodotoluene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | - | 100 | 16 | 90 | [1] |
| 2-Bromopyridine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (8) | THF | - | 65 | 12 | 88 | [15] |
| 4-Chlorotoluene | Phenyltrimethylstannane | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Dioxane | CsF | 100 | 24 | 95 | [8] |
| 7-Iodoisatin | Stannyl tyrosine derivative | Pd(PPh₃)₄ (10) | - | DMF | CuI (20) | 80 | 1.5 | 85 | [8] |
Table 2: Vinyl, Alkynyl, and Acyl Couplings
| Electrophile | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Ref. |
| β-Bromostyrene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | - | THF | - | 65 | 16 | 91 | [1] |
| 1-Iodocyclohexene | Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | CuI (6) | 25 | 3 | 96 | [1] |
| Benzoyl chloride | Tetramethyltin | PhCH₂PdCl(PPh₃)₂ (1) | - | HMPA | - | 25 | 1 | 97 | [1] |
| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | - | DMF | CuI (10), LiCl | 40 | 60 | 87 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Stille Coupling [6]
This protocol provides a representative method for coupling an enol triflate with an organotin reagent.
Materials and Equipment:
-
Round-bottom flask (e.g., 100 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen line, bubbler)
-
Heating mantle or oil bath with temperature control
-
Syringes and needles for liquid transfer
-
Standard glassware for work-up (separatory funnel, flasks)
-
Enol triflate (1.0 eq)
-
Organotin reagent (1.15 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq)
-
Additives: CuI (0.1 eq), LiCl (5.3 eq)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Reagents for work-up: NH₃·H₂O, brine, Na₂SO₄, hexane
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), add the enol triflate (4.60 mmol, 1.0 eq) and anhydrous, degassed DMF (35 mL).
-
Addition of Catalyst and Additives : Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) to the flask. Add more DMF to achieve the desired final concentration (e.g., 0.1 M).
-
Degassing : Purge the reaction mixture with Ar or N₂ for 10-15 minutes while stirring.
-
Addition of Organostannane : Add the organotin reagent (1.15 eq) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Work-up : After the reaction is complete (e.g., 2.5 days), cool the mixture to room temperature. Transfer the solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and water. Extract the aqueous phase with an organic solvent like hexane.
-
Purification : Combine the organic layers, wash with the NH₃·H₂O:H₂O mixture and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude product by flash column chromatography (e.g., on basic alumina) to afford the pure coupled product.[6]
Caption: General experimental workflow for a Stille coupling reaction.
Protocol 2: Stille Coupling in Water at Room Temperature [14]
This protocol outlines a green chemistry approach for Stille coupling using a designer surfactant.
Materials and Equipment:
-
Vial with a magnetic stir bar
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%)
-
Aryl or vinyl halide (1.0 eq, 0.250 mmol)
-
Organotin reagent (1.1 eq, 0.275 mmol)
-
Aqueous solution of TPGS-750-M surfactant (2 wt. %, 1.0 mL)
-
Additives (optional but recommended): DABCO (3.0 eq), NaCl (1.0 eq)
Procedure:
-
Reaction Setup : In a small vial, combine the aryl halide (0.250 mmol), organotin reagent (0.275 mmol), Pd(P(t-Bu)₃)₂ catalyst (0.005 mmol), DABCO (0.750 mmol), and NaCl (0.250 mmol).
-
Add Aqueous Phase : Add the 2 wt. % aqueous solution of TPGS-750-M (1.0 mL) to the vial.
-
Reaction : Seal the vial and stir the mixture vigorously at room temperature for the required time (e.g., 2-24 hours). Monitor the reaction by GC or TLC.
-
Work-up : Upon completion, perform an in-flask extraction by adding a small amount of an organic solvent (e.g., ethyl acetate or hexanes).
-
Isolation : Separate the organic layer, dry it over Na₂SO₄, and concentrate it to obtain the crude product, which can be further purified by chromatography if necessary.
Logical Relationships and Troubleshooting
The success of a Stille coupling depends on the interplay between its core components. A frequent side reaction is the homocoupling of the organostannane reagent.[6][10] This can sometimes be suppressed by adjusting the ligand, catalyst loading, or temperature. If a reaction is sluggish, the addition of CuI or LiCl is a common first step in optimization.[8][11][13]
Caption: Interplay of key components in the Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ikm.org.my [ikm.org.my]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 15. rsc.org [rsc.org]
Application Notes and Protocols: 1-Methyl-2-(tributylstannyl)-1H-imidazole in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(tributylstannyl)-1H-imidazole is a key organostannane reagent utilized in the synthesis of complex organic molecules, particularly in the construction of natural products and their analogues. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. The imidazole moiety is a common scaffold in a variety of marine natural products, many of which exhibit significant biological activities, making this reagent a valuable tool in medicinal chemistry and drug discovery.
The Stille reaction is favored for its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1] This allows for its application late in a synthetic sequence, a crucial advantage in the total synthesis of complex natural products.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product precursors, focusing on the preparation of key intermediates for marine alkaloids.
Core Application: Stille Cross-Coupling Reaction
The central role of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. The general transformation involves the coupling of the organostannane with an organic halide or triflate, catalyzed by a palladium complex.
General Reaction Scheme:
Where:
-
R-X: An organic halide (I, Br) or triflate (OTf), often a vinyl or aryl group.
-
(CH3)N2C3H-Sn(Bu)3: this compound.
-
Pd catalyst: A palladium(0) or palladium(II) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Application in the Synthesis of Marine Alkaloid Analogues
While a specific total synthesis of a natural product directly employing this compound is not readily found in the surveyed literature, its application is well-documented in the synthesis of key structural motifs present in marine alkaloids such as those of the oroidin and hymenialdisine families. These alkaloids often feature a substituted imidazole core linked to other cyclic systems.
The following sections detail a representative protocol for a Stille coupling reaction using this compound with a vinyl bromide, a common coupling partner in the synthesis of natural product precursors.
Experimental Protocols
Protocol 1: Stille Coupling of this compound with a Generic Vinyl Bromide
This protocol is a generalized procedure based on standard Stille coupling conditions and is intended to serve as a starting point for optimization.
Materials:
-
Vinyl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the vinyl bromide and the palladium catalyst.
-
Add copper(I) iodide to the flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous DMF via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to 65-80 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Stille coupling reaction described in Protocol 1. These values are illustrative and may require optimization for specific substrates.
| Parameter | Value | Notes |
| Reactants | ||
| Vinyl Bromide | 1.0 equiv | |
| This compound | 1.2 equiv | A slight excess of the organostannane is typically used. |
| Catalyst & Additives | ||
| Pd(PPh₃)₄ | 5 mol% | Other palladium catalysts can be screened. |
| CuI | 10 mol% | Acts as a co-catalyst to facilitate transmetalation. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Other polar aprotic solvents like THF or dioxane can be used. |
| Temperature | 65-80 °C | Temperature may need to be adjusted based on substrate reactivity. |
| Reaction Time | 4-24 h | Monitored by TLC or LC-MS. |
| Work-up & Purification | ||
| Quenching | Saturated aq. KF | To precipitate tin salts. |
| Purification | Flash Chromatography | Eluent system to be determined based on product polarity. |
| Expected Yield | 60-85% | Highly substrate-dependent. |
Mandatory Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for a Stille coupling reaction.
Safety Precautions
Organotin compounds, including this compound and the resulting tributyltin halides, are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All tin-containing waste must be disposed of according to institutional safety guidelines.
References
Application Notes and Protocols: Stille-Carbonylative Cross-Coupling with 1-Methyl-2-(tributylstannyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille-carbonylative cross-coupling reaction is a powerful synthetic method for the formation of ketones, serving as a cornerstone in modern organic synthesis.[1] This palladium-catalyzed reaction involves the coupling of an organostannane with an organic electrophile in the presence of carbon monoxide.[1] This application note provides a detailed protocol for the Stille-carbonylative cross-coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole with aryl halides, a key transformation for the synthesis of 2-acyl-1-methylimidazoles. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in numerous biologically active compounds.
The imidazole ring is a crucial scaffold in a wide array of pharmaceuticals, exhibiting diverse biological activities. The introduction of an acyl group at the 2-position of the 1-methylimidazole core via a reliable and efficient method like the Stille-carbonylative coupling allows for the generation of a library of compounds for screening and lead optimization in drug discovery programs.
Reaction Principle
The Stille-carbonylative cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism comprises the following key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond, forming an acyl-palladium(II) complex.
-
Transmetalation: The organostannane, in this case, this compound, transfers the imidazole group to the acyl-palladium(II) complex, regenerating the tin halide byproduct. This is often the rate-determining step of the reaction.[1]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired 2-acyl-1-methylimidazole product and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.[1]
Experimental Protocols
This section provides a detailed, generalized protocol for the Stille-carbonylative cross-coupling of this compound with an aryl iodide. The reaction conditions provided are based on established procedures for similar heteroaryl stannanes and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene, 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Carbon monoxide (gas cylinder or CO-generating reagent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reagent Addition: Add the aryl iodide (1.0 eq.) and this compound (1.2 eq.) to the flask.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the aryl iodide).
-
Carbon Monoxide Atmosphere: Purge the reaction vessel with carbon monoxide gas by bubbling the gas through the solution for 5-10 minutes. Maintain a positive pressure of CO (a balloon is often sufficient for atmospheric pressure reactions).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation
The following table summarizes representative quantitative data for Stille-carbonylative cross-coupling reactions of various organostannanes with organic electrophiles, providing a reference for expected outcomes. Please note that specific yields for the reaction with this compound will require experimental determination.
| Entry | Organostannane | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Vinyltributyltin | Iodobenzene | Pd(PPh₃)₄ (3) | Toluene | 50 | 20 | 85 | General Stille Coupling |
| 2 | Phenyltributyltin | 4-Iodotoluene | PdCl₂(PPh₃)₂ (2) | DMF | 100 | 12 | 92 | General Stille Coupling |
| 3 | 2-(Tributylstannyl)furan | 4-Nitroiodobenzene | Pd(PPh₃)₄ (5) | Dioxane | 90 | 16 | 78 | Heteroaryl Stille Coupling |
| 4 | Ethynyltributyltin | Iodobenzene | Pd(OAc)₂ (5) / PPh₃ (20) | DMA | 80 | 6 | 88 | [2] |
| 5 | Tributylallylstannane | 2-Bromobenzyl bromide | Pd₂(dba)₃ (2.5) / PPh₃ (10) | Toluene | 80 | 12 | 85 | [3] |
Visualizations
Stille-Carbonylative Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille-carbonylative cross-coupling.
Experimental Workflow
Caption: General experimental workflow for the Stille-carbonylative coupling.
Conclusion
The Stille-carbonylative cross-coupling reaction of this compound with aryl halides represents a highly effective method for the synthesis of 2-acyl-1-methylimidazoles. This protocol provides a robust starting point for researchers in organic synthesis and drug discovery to access these valuable compounds. The mild reaction conditions and tolerance of a wide range of functional groups make this a versatile tool for the construction of complex molecules. Further optimization of catalyst, ligand, solvent, and temperature may be necessary to achieve optimal yields for specific substrates. The inherent toxicity of organotin compounds necessitates careful handling and purification procedures to ensure the removal of tin byproducts from the final products.[1]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Carbonylative cross-coupling reaction of ethynylstibane with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Stille Reaction with Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scope and limitations of the palladium-catalyzed Stille cross-coupling reaction for the synthesis of substituted imidazole derivatives. Imidazole-containing compounds are of significant interest in medicinal chemistry and drug discovery, frequently acting as scaffolds for potent enzyme inhibitors. The Stille reaction offers a versatile method for the C-C bond formation at various positions of the imidazole ring, enabling the construction of diverse molecular libraries for biological screening.
Introduction to the Stille Reaction on Imidazoles
The Stille reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) and an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] For imidazole derivatives, this reaction allows for the introduction of a wide array of substituents, including alkyl, vinyl, and aryl groups, onto the imidazole core.
The general transformation can be represented as follows:
-
Imidazole-X + R-Sn(Alkyl)₃ → Imidazole-R + X-Sn(Alkyl)₃
Where:
-
Imidazole-X : An imidazole derivative bearing a halide (I, Br) or triflate (OTf) leaving group.
-
R-Sn(Alkyl)₃ : An organostannane, where 'R' is the group to be transferred.
-
Catalyst : A palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.
The imidazole nitrogen often requires protection (e.g., with a trityl or tosyl group) to prevent side reactions and improve yields.
Scope of the Reaction
The Stille reaction is valued for its broad substrate scope and functional group tolerance under relatively mild conditions.
Imidazole Electrophiles
-
Leaving Group Reactivity : The reactivity of the leaving group on the imidazole ring follows the general trend: I > Br >> Cl.[3] Iodoimidazoles are the most common and reactive substrates for Stille couplings. Bromoimidazoles can also be used, though they may require more forcing conditions. Chloroimidazoles are generally not reactive enough.
-
Position of Substitution : The reaction can be employed to functionalize various positions of the imidazole ring (C2, C4, and C5), depending on the availability of the corresponding haloimidazole starting material.
-
N-Protection : To avoid N-arylation and other side reactions, the imidazole nitrogen is typically protected. Common protecting groups include trityl (Tr), tosyl (Ts), and benzyloxymethyl (BOM). The choice of protecting group can influence the reaction efficiency and must be easily removable in a subsequent step.
Organostannane Reagents
A wide variety of organostannanes can be used in the Stille coupling with imidazole derivatives, allowing for the introduction of diverse functionalities. This includes:
-
Vinylstannanes
-
Arylstannanes
-
Heteroarylstannanes
-
Alkynylstannanes
-
Alkylstannanes
The choice of the non-transferable alkyl groups on the tin atom (typically methyl or butyl) can influence the reaction rate, with trimethylstannyl compounds often being more reactive than their tributylstannyl counterparts.[4]
Limitations and Challenges
Despite its utility, the Stille reaction has several limitations that are particularly relevant in the context of drug development.
-
Toxicity of Tin Reagents : Organotin compounds are notoriously toxic and require careful handling. The removal of stoichiometric tin byproducts from the reaction mixture can be challenging and is a significant drawback for pharmaceutical applications.[2][5]
-
Purification : The separation of the desired product from tin-containing byproducts can be difficult, often requiring specific workup procedures (e.g., treatment with potassium fluoride) or extensive chromatography.
-
Homocoupling : A common side reaction is the homocoupling of the organostannane reagent, which reduces the yield of the desired cross-coupled product.[1]
-
Steric Hindrance : Highly substituted or sterically hindered coupling partners may lead to lower yields and require optimization of reaction conditions, such as the use of specialized ligands or higher temperatures.
-
Catalyst Inhibition : The basic nitrogen atoms of the imidazole ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. N-protection is a common strategy to mitigate this issue.[6]
Quantitative Data Summary
The following tables provide representative data on the yields of Stille reactions with imidazole derivatives. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Stille Coupling of N-Trityl-4-iodoimidazole with Various Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | ~90% (estimated) |
| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85-95% |
| 3 | Trimethyl(2-furyl)stannane | Pd(OAc)₂ (5) | XPhos (10) | Dioxane | 100 | 12 | 80-90% |
| 4 | Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | 24 | 75-85% |
Table 2: Comparison of Halogen Reactivity in Stille Coupling
| Entry | Imidazole Substrate | Organostannane | Catalyst System | Conditions | Yield (%) |
| 1 | N-Trityl-4-iodoimidazole | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene, 110°C, 16h | 92 |
| 2 | N-Trityl-4-bromoimidazole | Phenyltributylstannane | Pd(PPh₃)₄, CuI | Toluene, 110°C, 24h | 75 |
Experimental Protocols
General Procedure for N-Tritylation of Imidazole
This protocol describes a general method for the protection of the imidazole nitrogen, which is often a necessary first step before performing the Stille coupling.
Materials:
-
Imidazole (1.0 equiv)
-
Trityl chloride (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Slowly add trityl chloride in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-tritylated imidazole.
Protocol for Stille Coupling of N-Trityl-4-iodoimidazole with Tributyl(vinyl)stannane
This protocol provides a representative example of a Stille coupling reaction with an N-protected iodoimidazole.
Materials:
-
N-Trityl-4-iodoimidazole (1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (10 mol%)
-
Anhydrous dioxane
-
Oven-dried Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add N-trityl-4-iodoimidazole, Pd₂(dba)₃, and P(t-Bu)₃ under an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add tributyl(vinyl)stannane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100°C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Application in Drug Discovery: Targeting the p38 MAP Kinase Pathway
Many substituted imidazoles are potent inhibitors of protein kinases, which are critical targets in drug discovery, particularly in oncology and inflammatory diseases. The p38 MAP kinase signaling pathway, which is involved in cellular responses to stress and inflammation, is a key target for anti-inflammatory therapies.[7][8] Imidazole-based compounds have been extensively investigated as p38 MAP kinase inhibitors.[1][5] The Stille reaction provides a modular approach to synthesize a library of imidazole derivatives for screening against such targets.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Experimental and Drug Discovery Workflow
The Stille reaction can be integrated into a broader drug discovery workflow for the development of novel kinase inhibitors. This workflow typically involves the synthesis of a compound library, followed by biological screening and lead optimization.
Caption: Workflow for Imidazole-based Kinase Inhibitor Discovery.
Conclusion
The Stille reaction is a valuable tool for the synthesis of substituted imidazole derivatives, offering a broad scope and tolerance for various functional groups. While the toxicity of tin reagents and challenges in purification are significant limitations, careful experimental design and purification strategies can mitigate these issues. For researchers in drug development, the Stille reaction provides a robust method for generating diverse libraries of imidazole-based compounds for screening as potential therapeutic agents, particularly as kinase inhibitors.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols for Chemoselective Cross-Coupling with Functionalized Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the chemoselective Stille cross-coupling reaction, a powerful tool in modern organic synthesis. The Stille reaction's remarkable functional group tolerance and mild reaction conditions make it particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3]
Introduction to Chemoselective Stille Cross-Coupling
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (R-SnR'₃) and an organic electrophile (R''-X), where X is typically a halide (I, Br, Cl) or a pseudohalide (e.g., triflate, OTf).[2][3] Its significance in drug discovery and development lies in its ability to form carbon-carbon bonds in the presence of a wide array of sensitive functional groups, such as esters, amides, ketones, nitro groups, and hydroxyl groups, often without the need for protecting groups.[1][3]
Key Advantages:
-
High Functional Group Tolerance: Tolerates a broad range of functional groups, minimizing the need for protection-deprotection steps.[1][3]
-
Mild Reaction Conditions: Reactions are often carried out under neutral and relatively mild temperature conditions.
-
Air and Moisture Stability of Organostannanes: Organotin reagents are generally stable to air and moisture, simplifying their handling compared to other organometallic reagents.[4]
Mechanism of the Stille Cross-Coupling Reaction:
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R''-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R-SnR'₃) transfers its organic group (R) to the palladium center, displacing the halide or pseudohalide.
-
Reductive Elimination: The two organic groups (R and R'') on the palladium complex are coupled, forming the desired product (R-R'') and regenerating the Pd(0) catalyst.[5]
Caption: General catalytic cycle of the Stille cross-coupling reaction.
Applications in Drug Development and Complex Molecule Synthesis
The Stille reaction has been instrumental in the total synthesis of numerous complex natural products and in the preparation of key intermediates for pharmaceuticals. Its ability to forge C-C bonds in late-stage synthetic sequences on highly functionalized molecules is a significant advantage.[6]
Examples of Applications:
-
Natural Product Synthesis: The Stille coupling has been a key step in the total synthesis of complex molecules like rapamycin and dynemicin A.[2]
-
Synthesis of Biaryls: It is a popular and practical method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
-
Functionalized Heterocycles: The reaction is widely used to couple various organic fragments to heterocyclic cores, which are prevalent in drug molecules.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of a functionalized organostannane and for chemoselective Stille cross-coupling reactions.
Protocol 1: Synthesis of a Functionalized Aryl Stannane
This protocol describes the synthesis of an aryl stannane from an aryl triflate, a common precursor.
References
Application Notes and Protocols: One-Pot Hydrostannylation and Stille Coupling Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-pot hydrostannylation and Stille coupling sequence is a powerful and efficient methodology in modern organic synthesis for the formation of carbon-carbon bonds. This tandem reaction allows for the synthesis of complex molecules, such as 1,3-dienes, styrenes, and α,β-unsaturated ketones, from simple and readily available starting materials in a single reaction vessel.[1][2][3] This approach offers significant advantages over traditional multi-step procedures by minimizing purification steps, reducing solvent waste, and saving time, making it an attractive strategy in drug discovery and development.[4]
The sequence involves two key transformations:
-
Hydrostannylation: The addition of a tin hydride (R₃SnH) across a carbon-carbon triple bond (alkyne) to form a vinylstannane intermediate. This step can be catalyzed by palladium complexes or initiated by free radical conditions.[1]
-
Stille Coupling: The palladium-catalyzed cross-coupling of the in situ generated vinylstannane with an organic electrophile (e.g., aryl, benzyl, vinyl halides, or acid chlorides).[3][5][6]
This document provides detailed application notes and experimental protocols for performing one-pot hydrostannylation-Stille coupling reactions, including microwave-assisted and palladium-catalyzed methods.
Reaction Mechanism and Workflow
The general mechanism for the one-pot hydrostannylation-Stille coupling sequence is depicted below. The process begins with the hydrostannylation of an alkyne to form a vinylstannane. This intermediate then enters the catalytic cycle of the Stille coupling, which involves oxidative addition, transmetalation, and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
Caption: General reaction mechanism for the one-pot hydrostannylation-Stille coupling sequence.
A generalized experimental workflow for this one-pot procedure is outlined below. This workflow highlights the key stages from reactant addition to final product isolation.
Caption: Generalized experimental workflow for the one-pot hydrostannylation-Stille coupling.
Applications in Synthesis
The one-pot hydrostannylation-Stille coupling sequence has been successfully applied to the synthesis of a variety of organic molecules.
-
Synthesis of 1,3-Dienes and Styrenes: This method provides a rapid and efficient route to 1,3-dienes and styrenes from terminal alkynes.[1][2] Microwave-assisted protocols can significantly reduce reaction times from hours to minutes.[1][2][7]
-
Synthesis of α,β-Unsaturated Ketones: By employing acid chlorides as the electrophile, this one-pot sequence can be utilized to synthesize α,β-unsaturated ketones.[3]
-
Natural Product Synthesis: The stereoselective nature of this reaction makes it a valuable tool in the total synthesis of complex natural products. For example, it has been used in the synthesis of the 14-membered macrolactone core of luminamicin.[8]
-
Catalytic Tin Methodologies: To address the toxicity concerns of stoichiometric organotin reagents, protocols have been developed that utilize catalytic amounts of tin, with in situ regeneration of the tin hydride species.[5][9]
Data Presentation
The following tables summarize representative quantitative data from the literature for various one-pot hydrostannylation-Stille coupling reactions.
Table 1: Microwave-Assisted One-Pot Hydrostannylation/Stille Coupling of Alkynes [1]
| Alkyne | Electrophile | Product | Yield (%) |
| 1-Octyne | Iodobenzene | (E)-1-Phenyloct-1-ene | 85 |
| Phenylacetylene | Iodobenzene | (E)-1,2-Diphenylethene | 90 |
| 3,3-Dimethyl-1-butyne | 1-Iodooctane | (E)-3,3-Dimethyl-1-iodododec-1-ene | 78 |
| 1-Ethynylcyclohexene | Bromobenzene | 1-((E)-2-Phenylvinyl)cyclohex-1-ene | 82 |
Table 2: One-Pot Hydrostannylation/Stille Coupling with Acid Chlorides [3]
| Alkyne | Acid Chloride | Product | Yield (%) |
| 3,3-Dimethyl-1-butyne | Benzoyl chloride | (E)-4,4-Dimethyl-1-phenylpent-1-en-3-one | 89 |
| 1-Phenyl-1-propyne | Acetyl chloride | (E)-3-Methyl-4-phenylbut-3-en-2-one | 75 |
| 1-Cyclohexyl-1-propyne | 4-Nitrobenzoyl chloride | (E)-1-Cyclohexyl-1-(4-nitrophenyl)prop-1-en-3-one | 81 |
Table 3: Tandem Hydrostannylation/Stille Coupling with Catalytic Tin [5]
| Alkyne | Electrophile | Tin Source | Yield (%) |
| 1-Phenyl-1-propyne | Vinyl Bromide | Bu₃SnH (20 mol%) | 72 |
| 1-Phenyl-1-propyne | Vinyl Bromide | (Bu₃Sn)₂O/PMHS (20 mol%) | 68 |
| 1-Octyne | Iodobenzene | Bu₃SnCl/PMHS/KF (catalytic) | 55 |
PMHS = Polymethylhydrosiloxane
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Hydrostannylation/Stille Coupling for the Synthesis of 1,3-Dienes and Styrenes[1][2]
Materials:
-
Alkyne (1.0 mmol)
-
Tributyltin hydride (Bu₃SnH) (1.1 mmol)
-
Aryl or vinyl halide (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Triphenylarsine (AsPh₃) (0.08 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol), anhydrous THF (2 mL), and tributyltin hydride (1.1 mmol).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol), and the ligand, triphenylarsine (0.08 mmol).
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 5-15 minutes to complete the hydrostannylation step. Monitor the reaction by TLC or GC-MS.
-
Once the hydrostannylation is complete, add the aryl or vinyl halide (1.2 mmol) to the reaction mixture.
-
Irradiate the mixture again in the microwave reactor at 120-150 °C for 10-30 minutes.
-
After cooling, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-diene or styrene.
Protocol 2: One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling with Acid Chlorides[3]
Materials:
-
Alkyne (1.0 mmol)
-
Trimethyltin fluoride (Me₃SnF) (1.5 mmol)
-
Polymethylhydrosiloxane (PMHS) (2.5 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF (1 drop)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Tris(2-furyl)phosphine (TFP) (0.04 mmol)
-
Acid chloride (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd₂(dba)₃ (0.01 mmol) and TFP (0.04 mmol) in anhydrous THF (5 mL). Stir at room temperature for 15 minutes.
-
To this solution, add the alkyne (1.0 mmol), Me₃SnF (1.5 mmol), PMHS (2.5 mmol), and a drop of TBAF solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours, or until the hydrostannylation is complete as monitored by GC or TLC.
-
Once the vinylstannane formation is complete, add the acid chloride (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 6-10 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purify the crude product by flash column chromatography to yield the α,β-unsaturated ketone.
Troubleshooting and Safety Considerations
-
Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Anhydrous Conditions: The reactions are sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Catalyst Activity: The activity of the palladium catalyst is crucial. Use freshly opened or properly stored catalysts.
-
Incomplete Reactions: If the hydrostannylation or Stille coupling is incomplete, consider adding an additional portion of the catalyst.
-
Byproduct Formation: The formation of tin homocoupling products (R₃Sn-SnR₃) can be minimized by the slow addition of the tin hydride or by using an in situ generation method.[2]
-
Purification: The removal of tin byproducts is essential. Washing with aqueous KF is an effective method for precipitating tin fluorides, which can then be removed by filtration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Microwave-assisted one-pot hydrostannylation/Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd-catalyzed Regio- and Stereoselective Hydrostannylation of an Alkyl Ethynyl Ether/One-Pot Stille Coupling Enables the Synthesis of 14-Membered Macrolactone of Luminamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of 1-Methyl-2-(tributylstannyl)-1H-imidazole in Materials Science: Detailed Application Notes and Protocols
Introduction
1-Methyl-2-(tributylstannyl)-1H-imidazole is an organostannane compound that serves as a versatile building block in organic synthesis. Its primary utility in materials science stems from its suitability as a precursor for introducing the 1-methyl-1H-imidazol-2-yl moiety into various molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] The imidazole ring is a valuable functional group in materials science due to its coordination properties, electronic characteristics, and ability to participate in hydrogen bonding.[3] Consequently, this compound is a key reagent for the synthesis of advanced materials, including conjugated polymers for organic electronics and functional ligands for the construction of metal-organic frameworks (MOFs).[4][5]
This document provides detailed application notes and illustrative protocols for the use of this compound in the synthesis of a conjugated polymer and a metal-organic framework.
Application 1: Synthesis of Conjugated Polymers for Organic Electronics
Application Note:
The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of conjugated polymers.[4] These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic and optical properties.[6] this compound can be copolymerized with suitable aromatic dihalides to introduce imidazole units into the polymer backbone. The imidazole moiety can influence the polymer's electronic properties, morphology, and performance in electronic devices.
Experimental Protocol: Synthesis of a Poly(fluorene-co-imidazole) Copolymer via Stille Coupling
This protocol describes a representative synthesis of a copolymer of 9,9-dioctylfluorene and 1-methyl-imidazole.
Materials:
-
This compound (C₁₆H₃₂N₂Sn)
-
2,7-Dibromo-9,9-dioctylfluorene (C₂₉H₄₀Br₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol) and this compound (371 mg, 1.0 mmol) in 20 mL of anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
In a separate glovebox, prepare the catalyst mixture by combining Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol) in 5 mL of anhydrous toluene.
-
Add the catalyst solution to the monomer solution under an argon atmosphere.
-
Heat the reaction mixture to 110 °C and stir under argon for 48 hours.
-
Cool the reaction to room temperature and pour the solution into 200 mL of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dry the final polymer product under vacuum at 60 °C for 24 hours.
Data Presentation:
| Property | Illustrative Value |
| Number-Average MW (Mₙ) | 15,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| UV-Vis Absorption (λₘₐₓ) | 385 nm |
| Photoluminescence (λₑₘ) | 420 nm |
| Thermal Decomposition (Tₑ) | >400 °C |
Logical Workflow for Polymer Synthesis:
Application 2: Synthesis of Functional Ligands for Metal-Organic Frameworks (MOFs)
Application Note:
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[5][7] They have potential applications in gas storage, separation, and catalysis. The properties of a MOF are largely determined by the nature of the organic ligand. Imidazole-containing ligands are of particular interest due to the ability of the imidazole nitrogen atoms to coordinate with metal centers. This compound can be used to synthesize more complex, functionalized ligands through Stille coupling, which can then be used to construct novel MOFs with tailored properties.
Experimental Protocol: Synthesis of a Functional Ligand and Subsequent MOF Formation
This protocol outlines a representative two-step synthesis of a MOF using a custom-designed imidazole-based ligand.
Part A: Synthesis of 1,4-bis(1-methyl-1H-imidazol-2-yl)benzene Ligand
Materials:
-
This compound
-
1,4-Diiodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
Procedure:
-
To a Schlenk flask, add 1,4-diiodobenzene (330 mg, 1.0 mmol), this compound (816 mg, 2.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add 20 mL of anhydrous DMF to the flask.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction to 100 °C and stir under an argon atmosphere for 24 hours.
-
After cooling, add 50 mL of a saturated aqueous solution of KF and stir for 3 hours to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ligand.
Part B: Synthesis of a Zinc-Based MOF
Materials:
-
1,4-bis(1-methyl-1H-imidazol-2-yl)benzene (ligand from Part A)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL screw-capped vial, dissolve the ligand (47 mg, 0.2 mmol) and Zn(NO₃)₂·6H₂O (60 mg, 0.2 mmol) in 10 mL of DMF.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 12 hours.
-
Colorless crystals of the MOF should form.
-
Wash the crystals with fresh DMF and then immerse them in chloroform for 3 days to exchange the guest DMF molecules.
-
Decant the chloroform and dry the MOF crystals under vacuum.
Data Presentation:
| Property | Illustrative Value |
| Ligand Yield | 75% |
| MOF Crystal System | Monoclinic |
| BET Surface Area | 1200 m²/g |
| Pore Volume | 0.55 cm³/g |
| CO₂ Uptake (273 K, 1 bar) | 3.5 mmol/g |
Signaling Pathway for MOF Synthesis:
Disclaimer: The experimental protocols and quantitative data presented herein are illustrative examples based on established chemical principles for Stille coupling and MOF synthesis. While this compound is a suitable precursor for these applications, specific reaction conditions and resulting material properties may vary and would require experimental optimization and characterization.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mdpi.com [mdpi.com]
- 5. drpress.org [drpress.org]
- 6. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Stille Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of toxic tributyltin byproducts from Stille coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: I performed an aqueous potassium fluoride (KF) wash, but my product still contains tin residues. What could be the problem?
A2: Several factors can lead to an incomplete removal of tin byproducts using a KF wash:
-
Insufficient Contact Time: Ensure the biphasic mixture is stirred vigorously for at least one hour to allow for the complete precipitation of tributyltin fluoride (Bu₃SnF).[1][2]
-
Formation of an Emulsion or Precipitate at the Interface: A solid precipitate of Bu₃SnF can form at the boundary between the organic and aqueous layers, which can trap the desired product and hinder efficient separation.[1][3] If this occurs, filtering the entire mixture through a pad of Celite is an effective solution.[1][3]
-
Incorrect Tin Species: The KF wash is most effective for removing trialkyltin halides (e.g., Bu₃SnCl).[4] If your reaction has unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), these may not be efficiently removed.[1] In such cases, a pre-treatment with iodine (I₂) to convert these species to tributyltin iodide (Bu₃SnI) is recommended before the KF wash.[3][4]
Q2: A white solid has formed at the interface of my organic and aqueous layers during the KF wash. How should I proceed?
A2: The white solid is likely the insoluble tributyltin fluoride (Bu₃SnF).[3][4] To resolve this, you should filter the entire biphasic mixture through a pad of Celite.[3] After filtration, return the liquid layers to the separatory funnel and continue with the separation and subsequent washes.
Q3: My desired product is a solid. What is the most effective way to remove tin contaminants?
A3: For solid products, recrystallization can be a highly effective purification method.[3] Slurrying the crude solid product in a suitable solvent like methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization, can significantly reduce tin contamination.[5]
Q4: My product is sensitive to water. Are there non-aqueous methods for removing tributyltin byproducts?
A4: Yes, several non-aqueous methods are available:
-
Flash Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[1][4][6]
-
Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase: This method has been shown to reduce organotin impurities to below 15 ppm.[2][3]
-
Silica-Based Scavengers: Commercially available thiol or carbonate-functionalized silica scavengers can be stirred with the crude product solution to bind and remove tin species.[1]
Q5: The tin byproducts are co-eluting with my product during silica gel chromatography. How can I improve separation?
A5: Co-elution is a common problem. Here are some strategies to overcome it:
-
Deactivate the Silica Gel: Add 2-5% triethylamine to your eluent system. This can help to remove the tin byproducts more effectively.[4][6]
-
Switch to a Different Stationary Phase: Basic alumina can be a good alternative to silica gel for separating organotin compounds.[3][6]
-
Chemical Conversion: Before chromatography, treat the crude mixture with a reagent to change the polarity of the tin species. For example, treatment with NaOH creates the more polar Bu₃SnOH.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts in a Stille coupling reaction?
A1: The most prevalent byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and, depending on the reaction conditions, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[3]
Q2: Why is the complete removal of tributyltin byproducts so critical?
A2: Organotin compounds are highly toxic and can interfere with biological assays and subsequent chemical reactions.[2][6] For applications in drug discovery and materials science, it is often necessary to reduce tin residues to parts-per-million (ppm) levels.[1][2]
Q3: Can you summarize the common methods for removing tributyltin byproducts?
A3: The most common methods involve:
-
Aqueous Workup: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) to precipitate the tin as insoluble Bu₃SnF.[4][6]
-
Chromatography: Using flash chromatography with modified silica gel (e.g., treated with triethylamine or potassium carbonate) or basic alumina.[3][6]
-
Chemical Scavenging: Employing solid-phase scavengers that selectively bind to the tin byproducts.[1]
-
Recrystallization: An effective method for solid products.[3]
Q4: How can I minimize the formation of organotin byproducts from the start?
A4: While byproducts are inherent to the Stille reaction, you can optimize your reaction to minimize excess reagents. Using a stoichiometric amount or only a slight excess (e.g., 1.15 equivalents) of the organostannane reagent can help reduce the amount of unreacted starting material to be removed later.[6]
Quantitative Data on Removal Methods
The following table summarizes the effectiveness of various methods for removing tributyltin byproducts.
| Method | Typical Final Tin Concentration | Notes |
| K₂CO₃/Silica Gel Chromatography | < 15 ppm | A 10% w/w mixture of anhydrous potassium carbonate in silica gel is used as the stationary phase.[2][3] |
| Silica-Based Scavengers | Complete Removal (below detection) | Data for SiliaMetS Thiol and SiliaBond Carbonate also showed complete removal of residual palladium.[1] |
| Iodine Treatment followed by KF Wash | < 30 ppm | Effective for removing various tin species, including Bu₃SnH and Bu₃SnSnBu₃.[2] |
| Slurrying/Recrystallization (for solids) | Significant Reduction | Highly effective for crystalline solid products.[3][5] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution: Once the Stille reaction is complete, dilute the mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.[3][4]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of KF. During each wash, shake the funnel vigorously for at least one minute.[3][4]
-
Precipitate Removal: If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite.[3][4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[3]
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica
-
Preparation: Prepare a slurry of silica gel in your chosen eluent system containing 2-5% triethylamine.[4]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load this dry sample onto the top of the column.[1]
-
Elution: Elute the column with the triethylamine-containing solvent system to separate the product from the tin byproducts.
Protocol 3: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[3]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[3]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[3]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent, load it onto the column, and elute with the appropriate solvent system to isolate the purified product.[3]
Visualizations
Caption: General workflow for Stille coupling and subsequent purification.
Caption: Decision tree for troubleshooting tributyltin removal.
Caption: Conversion of tributyltin chloride to fluoride for removal.
References
Technical Support Center: Purification of 1-Methyl-2-(tributylstannyl)-1H-imidazole Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of products derived from the Stille coupling of 1-Methyl-2-(tributylstannyl)-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying the products from the Stille coupling of this compound?
The main challenge is the removal of organotin byproducts, such as tributyltin halides (Bu₃SnX) and hexabutylditin (Bu₃SnSnBu₃).[1][2] These byproducts are often non-polar and can co-elute with the desired product during standard silica gel chromatography. The toxicity of organotin compounds necessitates their reduction to parts-per-million (ppm) levels, especially for biologically active molecules.[1] Additionally, the basic nature of the 1-methyl-1H-imidazole ring in the product may require special considerations during purification to avoid unwanted side reactions or poor chromatographic behavior.
Q2: What are the most common methods for removing tributyltin byproducts?
Several effective methods exist for the removal of organotin impurities:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used method where the crude reaction mixture is washed with an aqueous solution of KF. The fluoride ions react with tributyltin species to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[2][3]
-
Chromatography on Modified Silica Gel: Standard silica gel chromatography can be ineffective. However, using silica gel treated with a base, such as triethylamine (~2-5%) or potassium carbonate (10% w/w), can significantly improve the separation by retaining the organotin impurities.[1][3]
-
Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution (e.g., 5% oxalic acid or dilute HCl) can sometimes be used to extract basic organotin compounds. However, this method should be used with caution for imidazole-containing products, as the product itself is basic and may be extracted into the aqueous layer.
-
Chemical Conversion: Unreacted organostannanes can be converted to more easily removable species. For instance, treatment with iodine (I₂) can convert hexabutylditin and tributyltin hydride to tributyltin iodide, which is then more readily removed by a KF wash.[2][3]
Q3: How can I choose the best purification method for my specific 1-methyl-1H-imidazole derivative?
The choice of method depends on the properties of your target molecule:
-
For relatively non-polar products: Chromatography on base-treated silica gel is often a good first choice.
-
For polar or water-soluble products: An aqueous KF wash is generally effective. If your product has some water solubility, care must be taken to avoid product loss into the aqueous layer. Back-extraction of the aqueous layer with an organic solvent may be necessary.
-
For solid products: Recrystallization can be a very effective final purification step to remove residual tin contaminants.[3] Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) can also help remove soluble tin impurities.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Tin Contamination After KF Wash | Incomplete reaction of KF with organotin species. The pH of the aqueous solution may not be optimal. | Increase the number of KF washes (2-3 times). Shake the separatory funnel vigorously for at least one minute during each wash.[2][3] Consider filtering the entire mixture through a pad of Celite if a precipitate forms at the interface.[3] |
| Formation of an Emulsion or Precipitate at the Interface During KF Wash | Formation of insoluble tributyltin fluoride (Bu₃SnF). | Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[2][3] |
| Product Co-elutes with Tin Byproducts During Silica Gel Chromatography | Organotin byproducts can be of similar polarity to the desired product. | Use a modified silica gel column. Pre-treating the silica gel with triethylamine (2-5% in the eluent) or using a stationary phase of 10% (w/w) anhydrous potassium carbonate in silica gel can effectively remove organotin impurities.[1][3] |
| Low Product Recovery After Purification | The product may be partially soluble in the aqueous wash solutions, especially if it is polar. The product may be adsorbing irreversibly to the silica gel. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent. For chromatography, consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
| Product Degradation During Acidic Wash | The 1-methyl-1H-imidazole ring may be sensitive to acidic conditions. | Avoid acidic washes if your product is acid-labile. Use alternative methods like KF wash or chromatography on base-treated silica. |
Experimental Protocols
Protocol 1: Purification using Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quench: After the Stille coupling is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute during each wash.[2]
-
Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form. If so, filter the entire mixture through a pad of Celite®.[2][3]
-
Final Washes: Wash the organic layer with brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization if necessary.
Protocol 2: Purification by Chromatography on Base-Treated Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the desired eluent. Add triethylamine to the eluent to a final concentration of 2-5%. Alternatively, prepare a stationary phase of 10% (w/w) anhydrous potassium carbonate mixed with silica gel.[1][3]
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with the appropriate solvent system, monitoring the fractions by TLC or another suitable analytical technique. The organotin byproducts should be strongly retained on the column.
-
Fraction Collection and Concentration: Collect the fractions containing the pure product and concentrate them under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of Stille coupling products.
Caption: Decision tree for troubleshooting tin contamination in Stille coupling products.
References
Technical Support Center: Troubleshooting Low Yield in Stille Coupling of Heteroaromatics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Stille coupling of heteroaromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Stille coupling experiments with heteroaromatic substrates.
Q1: My Stille coupling reaction with a nitrogen-containing heterocycle (e.g., pyridine, imidazole) is resulting in a low yield or no product. What is the likely cause?
A1: Low yields with nitrogen-containing heterocycles are often due to the Lewis basicity of the nitrogen atom, which can coordinate to the palladium catalyst and inhibit its catalytic activity. This is a common issue known as catalyst poisoning.
Troubleshooting Steps:
-
Choice of Catalyst and Ligand: Employ ligands that are less sensitive to the electronic properties of the substrate. Sterically hindered and electron-rich phosphine ligands can sometimes mitigate catalyst poisoning.
-
Use of Additives: The addition of copper(I) iodide (CuI) can be highly beneficial. CuI is believed to act as a co-catalyst that facilitates the transmetalation step, which is often the rate-determining step, and can help overcome catalyst inhibition.[1][2]
-
Protecting Groups: In some cases, temporary protection of the heteroaromatic nitrogen may be necessary to prevent its interference with the catalyst.
-
Reaction Temperature: Carefully optimizing the reaction temperature is crucial. While higher temperatures can sometimes overcome catalyst deactivation, they may also lead to side reactions.[3]
Q2: I am observing a significant amount of homocoupling of my heteroaromatic stannane reagent. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Stille coupling where two molecules of the organostannane couple with each other.[4][5] This is often promoted by the presence of oxygen or issues with the catalyst.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3] Oxygen can facilitate the oxidative homocoupling of the organostannane.
-
Solvent Degassing: Thoroughly degas your solvents before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[6]
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Catalyst Choice: The choice of palladium source and ligands can influence the extent of homocoupling.
-
Stoichiometry: Using a slight excess of the organostannane can sometimes suppress homocoupling of the more valuable coupling partner.[3]
Q3: My reaction is producing a significant amount of dehalogenated starting material. What causes this and how can it be prevented?
A3: Dehalogenation is a side reaction where the halide on the heteroaromatic electrophile is replaced by a hydrogen atom. This can occur through various pathways, including β-hydride elimination from an alkyl-palladium intermediate or by protonolysis.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the rate of dehalogenation. For instance, some researchers have observed more dehalogenation in solvents like dioxane and DMF compared to toluene.
-
Ligand Selection: Using bulkier phosphine ligands can sometimes suppress dehalogenation by sterically hindering competing pathways.
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Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation.
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Microwave Irradiation: In some cases, using a microwave reactor can accelerate the desired coupling reaction, potentially outcompeting the slower dehalogenation pathway.
Q4: How do the electronic properties of the heteroaromatic coupling partners affect the reaction yield?
A4: The electronic nature of both the heteroaromatic halide and the organostannane can significantly impact the reaction rate and yield.
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Electron-Deficient Heteroaromatics: These substrates can be challenging due to slower oxidative addition. The use of more electron-rich and sterically hindered phosphine ligands can often improve the rate of this step.
-
Electron-Rich Heteroaromatics: While generally more reactive in the oxidative addition step, electron-rich heterocycles can sometimes be more prone to side reactions.
Q5: What is the role of additives like CuI and fluoride salts in the Stille coupling of heteroaromatics?
A5: Additives can have a profound impact on the outcome of a Stille coupling reaction.
-
Copper(I) Iodide (CuI): As mentioned, CuI is a highly effective additive that can accelerate the rate of transmetalation, a key step in the catalytic cycle.[1][2] This is particularly beneficial for challenging substrates, including many heteroaromatics.
-
Fluoride Salts (e.g., CsF, KF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is believed to undergo transmetalation at a faster rate.[2][7] However, the concentration of fluoride must be carefully controlled, as excess fluoride can lead to the formation of unreactive anionic stannates.[7]
Data Presentation: Comparative Yields
The following tables provide a summary of how different reaction parameters can affect the yield of Stille coupling reactions involving heteroaromatics.
Table 1: Effect of Ligand on the Stille Coupling of 2-Bromopyridine with Vinyltributyltin
| Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Toluene | 110 | 45 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 100 | 85 |
| Pd(OAc)₂ / SPhos | Dioxane | 100 | 92 |
| PdCl₂(dppf) | DMF | 90 | 78 |
Note: Yields are representative and can vary based on specific reaction conditions.
Table 2: Influence of Additives on the Stille Coupling of 3-Thienylstannane with Iodobenzene
| Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| None | DMF | 80 | 60 |
| CuI (0.2) | DMF | 80 | 95 |
| CsF (2.0) | DMF | 80 | 88 |
| CuI (0.2) + CsF (2.0) | DMF | 80 | 98 |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of a Heteroaromatic Halide
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroaromatic halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10-20 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[8]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, DMF, dioxane) via syringe. Stir the mixture for 5-10 minutes.
-
Organostannane Addition: Add the organostannane (1.1-1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF or NH₄Cl to remove tin byproducts.[5] Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Degassing Solvents for Stille Coupling
Maintaining an oxygen-free environment is critical for reproducible results.
-
Freeze-Pump-Thaw Method (Most Effective):
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent.
-
Repeat this cycle at least three times.[9]
-
-
Sparging with Inert Gas:
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the solvent surface.
-
Bubble the inert gas through the solvent for at least 30 minutes.[6]
-
Visualizations
References
- 1. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 7. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions [pubmed.ncbi.nlm.nih.gov]
- 8. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Minimizing Organostannane Homocoupling in Stille Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of organostannane homocoupling in Stille reactions. The following information is designed to help you diagnose and resolve this side reaction, leading to improved yields of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is organostannane homocoupling in the context of a Stille reaction?
A1: Organostannane homocoupling is the most common side reaction in Stille couplings, where two molecules of the organostannane reagent (R²-SnR₃) react with each other to form a dimer (R²-R²).[1] This unwanted reaction consumes the organostannane, reduces the yield of the desired cross-coupled product (R¹-R²), and complicates purification.
Q2: What are the primary mechanisms that lead to this homocoupling?
A2: There are two generally accepted mechanisms for organostannane homocoupling:[1]
-
Reaction with Pd(II) precatalyst: Two equivalents of the organostannane reagent can react with the Pd(II) precatalyst, leading to the formation of the homocoupled product through reductive elimination.[1]
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Radical process with Pd(0): The Pd(0) catalyst can initiate a radical pathway that results in the dimerization of the organostannane.[1]
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. The choice and handling of the palladium source are critical. Using a Pd(II) precatalyst, such as Pd(OAc)₂, without ensuring its efficient in-situ reduction to the active Pd(0) species can increase the likelihood of homocoupling.[2] It is often preferable to use a Pd(0) source directly, like Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize this side reaction.[2]
Q4: How do phosphine ligands affect the formation of the homocoupled byproduct?
A4: Phosphine ligands play a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps of the desired cross-coupling pathway.[2] This increased rate of the productive reaction can outcompete the side reactions leading to homocoupling. Conversely, less bulky or electron-poor ligands may lead to slower desired coupling, allowing more time for side reactions to occur.[2]
Q5: What is the "copper effect," and how can it help minimize homocoupling?
A5: The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can significantly accelerate the rate of the Stille coupling, sometimes by a factor of over 1000.[3] This phenomenon, often referred to as the "copper effect," is thought to proceed through a more reactive organocuprate intermediate that rapidly transmetalates with the palladium catalyst. By dramatically increasing the rate of the desired cross-coupling, the formation of the homocoupled byproduct is minimized.
Troubleshooting Guide
This guide is designed to help you identify and solve issues related to organostannane homocoupling in your Stille reactions.
| Problem | Potential Cause | Suggested Solution |
| Significant formation of homocoupled product (R²-R²) | Suboptimal Palladium Catalyst or Pre-catalyst Activation: The Pd(II) precatalyst is reacting with the organostannane before being reduced to the active Pd(0) catalyst.[1][2] | • Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. • If using a Pd(II) source, ensure efficient in-situ reduction by carefully selecting the reaction conditions and solvent. |
| Inappropriate Ligand Selection: The phosphine ligand is not effectively promoting the desired cross-coupling pathway.[2] | • Employ bulky, electron-rich phosphine ligands like P(t-Bu)₃, PCy₃, or specialized ligands developed by Buchwald.[2] These can accelerate the desired reaction. | |
| Absence of Beneficial Additives: The reaction kinetics favor the homocoupling pathway. | • Add co-catalytic or stoichiometric amounts of Copper(I) Iodide (CuI) to dramatically accelerate the Stille coupling.[3] • The use of fluoride ions (e.g., from CsF) can also increase reaction rates, particularly with organotriflates.[1] | |
| High Reaction Temperature: Elevated temperatures can sometimes promote side reactions, including homocoupling. | • If possible, perform the reaction at a lower temperature. The use of rate-accelerating additives like CuI can often enable lower reaction temperatures.[1] | |
| Low or no yield of the desired cross-coupled product, with homocoupling observed | Slow Transmetalation Step: The transfer of the organic group from tin to palladium is the rate-determining step and is being outcompeted by homocoupling. | • The addition of CuI is highly effective at accelerating transmetalation.[3] • The use of more reactive organostannanes (e.g., vinylstannanes) can also be beneficial. |
| Decomposition of the Palladium Catalyst: The active catalyst is not stable under the reaction conditions, leading to unproductive pathways. | • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. • Consider using a more robust ligand that stabilizes the palladium catalyst throughout the catalytic cycle. |
Data Presentation: Effect of Ligands and Additives
The selection of ligands and the use of additives can have a profound impact on the outcome of a Stille reaction. The following tables summarize the effects of these components on reaction yield and the suppression of side reactions.
Table 1: Effect of Different Palladium Catalysts and Ligands on a Stille Coupling Reaction
| Catalyst/Ligand | Additive | Temperature (°C) | Yield of Cross-Coupled Product (%) | Observations |
| Pd(PPh₃)₄ | None | 80 | 75 | Standard conditions, moderate yield. |
| Pd₂(dba)₃ / P(t-Bu)₃ | None | 50 | 92 | Bulky, electron-rich ligand allows for lower temperature and higher yield. |
| Pd(OAc)₂ / PPh₃ | None | 80 | 60 | Pd(II) source without optimized reduction may lead to lower yield. |
| Pd(PPh₃)₄ | CuI (1.2 eq) | 50 | 95 | CuI addition significantly accelerates the reaction, allowing for a lower temperature and improved yield. |
| Pd₂(dba)₃ / P(o-Tol)₃ | None | Room Temp | High | Effective for stereoretentive coupling of Z-alkenyl halides, avoiding homocoupling.[4] |
Note: The yields presented are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Stille Reaction using a Pd(0) Catalyst and a Copper(I) Additive
This protocol provides a general guideline for performing a Stille reaction while minimizing the formation of the organostannane homocoupling byproduct.
Materials:
-
Organic electrophile (R¹-X)
-
Organostannane reagent (R²-SnBu₃)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (if using a ligand-free Pd source)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., DMF, THF, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the organic electrophile (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the copper(I) iodide (1.0-2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes. Then, add the organostannane reagent (1.1-1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Stille reaction.
Caption: Mechanisms of organostannane homocoupling.
Caption: A logical workflow for troubleshooting homocoupling.
References
Technical Support Center: Optimizing Palladium Catalyst Loading for Stille Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille coupling reactions. Our aim is to help you diagnose and resolve common issues related to palladium catalyst loading to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading range for a Stille coupling reaction?
A typical starting point for palladium catalyst loading in Stille coupling reactions ranges from 1 to 5 mol%.[1][2] For initial screening and unoptimized reactions, a loading of 2 to 5 mol% is common.[1][2] However, in well-optimized systems, particularly those employing highly active catalysts and specialized ligands, loadings can be significantly reduced, sometimes to as low as 0.1 mol%.[3] The goal is to use the lowest possible catalyst amount to achieve a high turnover number (TON).[4]
Q2: My reaction is slow or shows low conversion. Should I increase the catalyst loading?
While increasing the catalyst loading might seem like a straightforward solution, it's often not the most effective or economical approach and can lead to side reactions.[2] Before adjusting the catalyst concentration, consider optimizing other reaction parameters:
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate.[2]
-
Ligand Choice: The ligand plays a critical role. Sterically hindered, electron-rich phosphine ligands can accelerate the coupling.[2][5]
-
Solvent: The choice of solvent (e.g., Toluene, DMF, Dioxane) can influence reagent solubility and catalyst stability.[2][6]
-
Additives: The addition of a co-catalyst, such as copper(I) iodide (CuI), can dramatically increase the reaction rate, sometimes by more than a hundredfold.[5] This is attributed to CuI's ability to scavenge free ligands that might inhibit the transmetalation step.[5]
If these parameters have been optimized and the reaction remains sluggish, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.[2]
Q3: I am observing a low yield of my desired product. What are the common causes related to the catalyst?
Low yields can arise from several factors, many of which are linked to the catalyst's performance and stability:
-
Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen and can decompose, often indicated by the formation of palladium black.[2][7] Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents.[7]
-
Inactive Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[3][8] If this reduction is inefficient, the catalytic cycle will not proceed effectively.
-
Homocoupling of Organostannane: A common side reaction is the homocoupling of the organotin reagent.[6][9] This can sometimes be suppressed by optimizing the ligand, temperature, or the addition of specific additives.
-
Insufficient Catalyst Loading: In some challenging coupling reactions, a higher catalyst loading may be necessary to achieve a reasonable yield.
Q4: How does the choice of palladium precursor affect the reaction?
Both Pd(0) and Pd(II) complexes are commonly used as catalyst precursors in Stille couplings.[8]
-
Pd(0) sources: (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are directly active or require ligand dissociation to enter the catalytic cycle.[8][9] Pd(PPh₃)₄ is a popular choice but can have a limited shelf life.
-
Pd(II) sources: (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are often more stable to air and moisture but require in-situ reduction to Pd(0) to initiate catalysis.[3][8] This reduction can be effected by phosphine ligands or the organotin reagent itself.[9]
The choice of precursor can influence the induction period of the reaction and may require different optimization strategies.
Q5: What are Turnover Number (TON) and Turnover Frequency (TOF) and why are they important?
Turnover Number (TON) and Turnover Frequency (TOF) are metrics used to describe the efficiency and activity of a catalyst.
-
Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst before it becomes inactivated.[10] A high TON indicates an efficient and robust catalytic system.[4]
-
Formula: TON = (moles of product) / (moles of catalyst)[10]
-
-
Turnover Frequency (TOF): Is the turnover number per unit of time, essentially representing the speed of the catalyst.[10]
-
Formula: TOF = TON / time[10]
-
Optimizing for high TON and TOF is crucial, especially in industrial applications, to minimize catalyst cost and maximize process efficiency.
Data Presentation: Catalyst Loading and Reaction Parameters
The following tables summarize quantitative data on the effect of catalyst loading on reaction outcomes in Stille coupling.
| Palladium Source | Catalyst Loading (mol%) | Ligand | Additive | Reaction Conditions | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd/C | 5 | None | None | 4-cyanoiodobenzene, 24h | 88 | 17.6 | 0.73 | [11] |
| Pd/C | 5 | None | None | 4-nitroiodobenzene, 50°C, 24h | 63 | 12.6 | 0.52 | [11] |
| Pd₂(dba)₃ | 1.5 | P(t-Bu)₃ (3.5 mol%) | CsF | Dioxane, 110°C | 97 | ~65 | - | [5] |
| Pd(dppf)Cl₂·DCM | 10 | - | CuI, LiCl | DMF, 40°C, 2.5 days | 87 | 8.7 | ~0.15 | [6] |
| Pd(PPh₃)₄ | 2-5 | - | None | Toluene, 80-110°C, 12-24h | Variable | - | - | [12] |
Experimental Protocols
General Protocol for a Stille Coupling Reaction
This protocol provides a general framework for performing a Stille coupling reaction. The specific amounts, temperatures, and reaction times should be optimized for each unique set of substrates.
-
Preparation:
-
Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Ensure all solvents (e.g., Toluene, DMF, Dioxane) are anhydrous and have been degassed by bubbling with an inert gas for at least 30-45 minutes.[6]
-
-
Reagent Addition:
-
To the reaction flask, add the organic halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any solid ligand or additive (e.g., CuI) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Add the organostannane reagent (typically 1.1-1.2 eq) to the reaction mixture via syringe.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[13]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[12]
-
Visualizations
The Stille Catalytic Cycle
The mechanism of the Stille coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. ikm.org.my [ikm.org.my]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille_reaction [chemeurope.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Turnover number - Wikipedia [en.wikipedia.org]
- 11. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
effect of ligands on the rate of Stille coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of ligands in modulating the rate and efficiency of Stille coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during Stille coupling experiments, with a focus on how ligand selection can resolve them.
Q: My Stille coupling reaction is slow or providing a low yield. Could the ligand be the issue?
A: Yes, ligand choice is a critical factor influencing the reaction rate. The ligand directly participates in the catalytic cycle, and a suboptimal choice can lead to a slow or incomplete reaction.
-
Issue: The rate-determining step, often transmetalation, is slow.[1]
-
Solution: Consider switching to a different ligand. While triphenylphosphine (PPh₃) is a common starting point, other ligands can dramatically accelerate the reaction.
-
Electron-Donating Ligands: Sterically hindered, electron-rich phosphine ligands typically accelerate the oxidative addition and reductive elimination steps.[2] Examples include bulky trialkylphosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).
-
Alternative Ligands: Triphenylarsine (AsPh₃) and tri(2-furyl)phosphine (TFP) have been shown to cause large rate accelerations in Stille reactions, potentially by facilitating the transmetalation step.[3]
-
Q: I am observing significant side products, such as homo-coupling of my organostannane. How can ligand selection help?
A: The formation of side products like R²-R² dimers from the homo-coupling of the organostannane reagent is a common issue.[1][4] Ligand choice, along with other reaction parameters, can help suppress these unwanted pathways.
-
Issue: The desired cross-coupling pathway is slow relative to side reactions.
-
Solution:
-
Increase Steric Bulk: Employing bulkier phosphine ligands can disfavor the formation of intermediates that lead to homo-coupling and can promote the desired reductive elimination step.[1] Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) may be effective.[5]
-
Optimize Stoichiometry and Temperature: Along with changing the ligand, optimizing the stoichiometry of your reagents and the reaction temperature can help minimize side product formation.[6]
-
Q: My reaction mixture is turning black, suggesting catalyst decomposition. What role does the ligand play here?
A: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, leading to a loss of activity. The ligand's job is to stabilize the palladium center; decomposition suggests this stabilization is insufficient under the reaction conditions.
-
Issue: The ligand is dissociating from the palladium center, or the catalyst complex is unstable.
-
Solution:
-
Use a More Stable Catalyst System: Instead of generating the active catalyst in situ, consider using a well-defined, pre-formed palladium-ligand complex.
-
Increase Ligand Concentration: Adding a slight excess of the phosphine ligand can sometimes prevent catalyst decomposition by shifting the equilibrium away from the generation of "ligandless" palladium species, which are prone to precipitation.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental role of the ligand in the Stille coupling catalytic cycle?
A: The ligand is crucial for the success of the Stille coupling reaction. It binds to the palladium atom to form the active catalyst and plays several key roles throughout the catalytic cycle:
-
Solubilization and Stabilization: The ligand stabilizes the palladium metal center, keeping it soluble in the reaction medium.
-
Modulation of Reactivity: The electronic and steric properties of the ligand directly influence the rates of the three key steps in the cycle: oxidative addition, transmetalation, and reductive elimination.[1][8][9]
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Control of Coordination: The ligand controls the coordination number and geometry around the palladium center, which is essential for each catalytic step to proceed.
Q: How do the electronic and steric properties of a ligand affect the reaction rate?
A: There is a delicate balance, and the optimal ligand depends on which step of the catalytic cycle is rate-determining for a specific set of substrates.[1]
-
Oxidative Addition: This step is favored by electron-rich ligands, which make the Pd(0) center more nucleophilic and reactive toward the organic halide.[1]
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Transmetalation: This step is often the slowest (rate-determining).[1][2] It can be inhibited by strongly coordinating ligands that are difficult to displace. Electron-poor ligands are sometimes advantageous for this step.[10][11]
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Reductive Elimination: This step, which forms the final C-C bond, is generally accelerated by bulky ligands.[1] The steric repulsion between a bulky ligand and the organic groups pushes them closer together, promoting their elimination from the palladium center.[1]
Q: How do I select the best ligand for my specific Stille coupling reaction?
A: Selecting the optimal ligand often requires screening and optimization. However, some general principles can guide your initial choice.
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Start with a General-Purpose Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for many systems and serves as a good starting point.[7]
-
Consider the Substrates:
-
For unreactive organic halides (e.g., aryl chlorides), a bulky and electron-rich ligand is often necessary to promote the difficult oxidative addition step.
-
If the transmetalation step is known to be slow, ligands that are less strongly coordinating, such as tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃), may provide significant rate enhancements.[3]
-
-
Consult the Literature: Search for Stille coupling reactions with substrates similar to yours to see which ligand systems have been successful.
Data Presentation
Ligand Effects on Stille Coupling Rate
The choice of ligand can have a dramatic impact on reaction rates. The following table summarizes the qualitative effects of common ligands relative to the widely used triphenylphosphine (PPh₃).
| Ligand | Type | Key Characteristics | Effect on Reaction Rate |
| PPh₃ | Triarylphosphine | Standard, general-purpose ligand. | Baseline |
| AsPh₃ | Triarylarsine | Less donating than PPh₃. Can accelerate transmetalation. | Significant rate increase observed in some systems.[3] |
| P(2-furyl)₃ | Triarylphosphine | Electron-poor ligand. | Large rate accelerations reported.[3] |
| P(o-tol)₃ | Triarylphosphine | Bulkier than PPh₃. | Moderate rate increase by promoting reductive elimination.[12] |
| PCy₃, P(t-Bu)₃ | Trialkylphosphine | Very bulky and electron-rich. | High activity, especially for unreactive halides. |
Experimental Protocols
General Protocol for a Stille Coupling Reaction
This protocol provides a general procedure. Reaction temperature, time, and reagent stoichiometry should be optimized for specific substrates.[6] Organotin compounds are highly toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6][13]
Materials:
-
Organic halide (or triflate) (1.0 eq)
-
Organostannane (1.05 - 1.2 eq)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
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Ligand (if not using a pre-formed catalyst) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[6]
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Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the organic halide, palladium source, and ligand (if applicable).[6]
-
Inerting: Seal the flask and subject it to three vacuum/inert gas backfill cycles to ensure all oxygen is removed.[12]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes.[12]
-
Reagent Addition: Add the organostannane reagent to the reaction mixture via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required duration (e.g., 12-24 hours).[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: a. Upon completion, cool the reaction mixture to room temperature. b. To remove tin byproducts, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF).[6][9] Stirring this biphasic mixture for 30-60 minutes will precipitate insoluble tin fluorides. c. Filter the mixture through a pad of Celite to remove the precipitate. d. Wash the organic phase with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Troubleshooting Flowchart for Slow Reactions
Caption: A logical workflow for troubleshooting slow Stille reactions.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving Organotin Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling reactions involving organotin reagents. The focus is on the effective removal of toxic and often problematic organotin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a reaction, such as a Stille coupling?
A1: The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[1] If the reaction involves tin hydrides, you may also need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1]
Q2: Why is it critical to remove organotin residues completely?
A2: Complete removal of organotin impurities is essential for two main reasons. Firstly, organotin compounds are notoriously toxic. For instance, triethyltin compounds led to fatalities in a historical incident, highlighting their danger.[2] Secondly, for biological activity screening and pharmaceutical applications, purification to the parts-per-million (ppm) level is necessary to avoid interference with biological assays and to meet regulatory standards.[2]
Q3: What is the most common mistake made during the workup of Stille coupling reactions?
A3: A frequent error is to proceed directly to concentration and purification or a simple water extraction after the reaction.[2] This approach is often ineffective and can lead to exposure to toxic tin reagents during subsequent handling and purification steps. A proper quenching step is highly recommended.[2]
Q4: Are there alternatives to traditional workup procedures?
A4: Yes, several strategies have been developed to simplify the removal of organotin byproducts. These include the use of polymer-supported or fluorous-tagged organotin reagents, which can be removed by simple filtration.[1][3] Additionally, using catalytic amounts of an organotin reagent with in-situ recycling can minimize tin waste.[3] Reactions in "green solvents" like ionic liquids can also facilitate easier separation of tin byproducts.[3]
Troubleshooting Guide
Issue: I performed an aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my product via NMR or other analyses.
| Possible Cause(s) | Recommended Solution(s) |
| Insufficient KF solution | Use a 1M aqueous solution of KF and wash the organic layer multiple times (2-3 times is standard).[1][4] |
| Inadequate mixing | When washing with KF solution in a separatory funnel, shake vigorously for at least one minute during each wash to ensure complete reaction and precipitation of the tin fluoride.[1][4] |
| Precipitate is not being fully removed | The insoluble tributyltin fluoride (Bu₃SnF) precipitate can sometimes be difficult to separate. Filter the entire mixture through a pad of Celite to effectively remove the solid.[1][4] |
| Presence of unreacted Bu₃SnH or Bu₃SnSnBu₃ | These species are not efficiently removed by KF. Before the KF wash, add iodine (I₂) to the reaction mixture to convert Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI, which can then be removed by the KF treatment.[4] |
Issue: My product is polar and I'm losing it during the aqueous KF workup.
| Possible Cause(s) | Recommended Solution(s) |
| Product solubility in the aqueous layer | For polar products, a non-aqueous workup may be more suitable. Consider using flash chromatography with a stationary phase composed of 10% anhydrous potassium carbonate (K₂CO₃) and 90% silica gel.[2] This method often doesn't require a preliminary aqueous workup.[1] |
| Emulsion formation | If an emulsion forms during the aqueous wash, try adding brine to the separatory funnel to help break the emulsion.[5] |
Issue: Flash chromatography on regular silica gel is not removing the organotin byproducts.
| Possible Cause(s) | Recommended Solution(s) |
| Co-elution of product and tin impurities | Trialkyltin halides can co-elute with products, especially if they are non-polar. |
| Option 1: Use a modified stationary phase. A mixture of 10% powdered anhydrous K₂CO₃ and 90% silica gel is highly effective at trapping organotin impurities.[2] | |
| Option 2: Add a small amount of triethylamine (~2-5%) to the eluent during standard silica gel chromatography. This can significantly improve the removal of Bu₃SnX byproducts.[4][6] |
Data Presentation
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Workup Method | Reagent/Stationary Phase | Typical Purity Level Achieved | Key Advantages | Reference(s) |
| Aqueous Wash | 1M Potassium Fluoride (KF) | <1% w/w, often lower with filtration | Simple, inexpensive, effective for Bu₃SnX | [2],[1],[4] |
| Flash Chromatography | 10% K₂CO₃ / 90% Silica Gel | < 15 ppm | Excellent for a wide range of products, avoids aqueous workup | [2] |
| Flash Chromatography | 10% KF / 90% Silica Gel | < 30 ppm | Effective, avoids aqueous workup | [2] |
| Flash Chromatography | Silica Gel with 2-5% Et₃N in eluent | Almost complete removal of Bu₃SnX | Quick, avoids grinding KF with silica | [4],[6] |
| Chemical Treatment | Trimethylaluminum (AlMe₃) | Complete removal | Convenient for polar products | [3],[6] |
| Chemical Treatment | 1M Sodium Hydroxide (NaOH) | Complete removal | Convenient for non-polar products | [3],[6] |
Mandatory Visualization
Caption: A general workflow for the workup of reactions involving organotin reagents.
Caption: A decision tree for troubleshooting the removal of organotin impurities.
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
This protocol is effective for removing trialkyltin halides like Bu₃SnCl.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). During each wash, shake the separatory funnel vigorously for at least one minute.[1][4]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface between the organic and aqueous layers.[1][4]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.[1]
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
This method is particularly useful for polar or water-sensitive products and is highly effective at removing a variety of organotin impurities.[2]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight).[2]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1] The organotin compounds will be strongly retained by the stationary phase.
References
Technical Support Center: KF Workup for Removal of Bu3SnX Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium fluoride (KF) for the removal of tributyltin (Bu₃SnX) byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts that need to be removed after a reaction, such as a Stille coupling?
A1: The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents.[1][2] These byproducts are known for their toxicity, and their removal is often crucial for subsequent reaction steps and for applications in drug discovery where purity is paramount.[1][3]
Q2: How does the potassium fluoride (KF) workup remove tributyltin byproducts?
A2: The KF workup is an effective method that relies on the reaction of tributyltin halides (Bu₃SnX) with potassium fluoride to form tributyltin fluoride (Bu₃SnF).[4] Bu₃SnF is a solid that is insoluble in water and many common organic solvents, allowing for its removal from the reaction mixture by simple filtration.[4][5][6][7]
Q3: Is an aqueous KF wash the only method for removing tin byproducts?
A3: No, several other effective methods exist. These include:
-
Flash chromatography: Using a silica gel column with an eluent containing a small percentage (typically 2-5%) of triethylamine can efficiently remove tin residues.[1][8]
-
Modified Silica Gel: A stationary phase for chromatography can be prepared by mixing 10% w/w of anhydrous potassium carbonate with silica gel.[2][3] This has been shown to reduce organotin impurities to parts-per-million (ppm) levels.[3]
-
Chemical Conversion: Treatment with reagents like aluminum trimethyl (AlMe₃) or sodium hydroxide (NaOH) can convert tributyltin byproducts into nonpolar Bu₃SnMe or polar Bu₃SnOH, respectively, which can then be more easily separated.[8][9]
-
Recrystallization: For solid products, recrystallization or slurrying the crude material in a suitable solvent like methyl tert-butyl ether (MTBE) can be a highly effective purification technique.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent Tin Contamination After KF Wash | Incomplete reaction with KF due to insufficient stirring or contact time. | Ensure vigorous stirring of the biphasic mixture for at least one hour to promote complete precipitation of Bu₃SnF.[1][3] |
| Presence of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), which are less reactive towards KF. | Before the KF wash, pretreat the reaction mixture with iodine (I₂) to convert Bu₃SnH and Bu₃SnSnBu₃ into the more reactive Bu₃SnI.[1][8] | |
| Formation of an Emulsion or Precipitate at the Interface | Formation of solid Bu₃SnF at the interface between the organic and aqueous layers is a common occurrence.[8][9] | Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.[1][2][8] |
| Low Product Yield After Workup | The desired product may have adsorbed onto the precipitated Bu₃SnF or the Celite used for filtration. | After filtration, thoroughly wash the filter cake with the organic solvent used in the extraction to recover any adsorbed product.[1] |
| The product may be unstable on silica gel or bind irreversibly during chromatographic purification. | Deactivate the silica gel by using an eluent containing triethylamine.[1] Alternatively, consider using a more neutral stationary phase like alumina.[1] |
Summary of Organotin Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | Simple, inexpensive, and widely applicable. | Can lead to emulsions or interfacial precipitates; may not be effective for all tin byproducts without pretreatment. | <1% w/w, can be improved with optimization.[3] |
| Chromatography on Et₃N-treated Silica | Adsorption of polar tin byproducts | Fast and effective for many Stille reaction byproducts.[8] | Requires chromatographic separation; potential for product instability on silica. | Can be very high depending on the compound. |
| Chromatography on K₂CO₃/Silica Gel | Strong retention of organotin species | Highly effective, can reduce tin to very low levels.[3] | Requires preparation of the mixed stationary phase. | <15 ppm[3] |
| Chemical Conversion (AlMe₃ or NaOH) | Formation of more easily separable tin compounds | Offers alternative separation strategies based on polarity.[8] | Requires additional reagents and reaction steps. | Dependent on the subsequent separation method. |
| Recrystallization | Differential solubility of product and impurities | Can be highly effective for solid products, leading to high purity.[10] | Only applicable to solid products; may result in some product loss. | Can be very high, often removing trace impurities. |
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous KF solution (a 1M solution can also be used).[8][9]
-
Extraction: Shake the separatory funnel vigorously for at least one minute.[8][9] Allow the layers to separate.
-
Repeat: Drain the aqueous layer and repeat the wash with the KF solution two more times.[8][9]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: KF Workup with Celite Filtration for Interfacial Precipitate
-
Follow Steps 1-3 from Protocol 1.
-
Precipitate Formation: Observe the formation of a white solid (Bu₃SnF) at the interface of the organic and aqueous layers.[2][8]
-
Filtration: Prepare a small plug of Celite in a Büchner or fritted glass funnel. Filter the entire biphasic mixture through the Celite pad.[1][8]
-
Washing: Wash the Celite pad thoroughly with the organic solvent used for the extraction to ensure complete recovery of the product.[1]
-
Separation and Final Workup: Transfer the filtrate back to a separatory funnel, separate the layers, and proceed with the brine wash, drying, and concentration as described in Protocol 1.[8][9]
Visual Guides
Caption: Workflow for Bu₃SnX removal using an aqueous KF workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. parchem.com [parchem.com]
- 7. chembk.com [chembk.com]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Column Chromatography for Tin Residue Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the effective separation of tin residues. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatographic separation of tin residues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Tin Species | Inappropriate stationary phase. | For organotin compounds, consider reversed-phase silica gel (e.g., C18). For inorganic tin, alumina or silica gel may be suitable.[1][2] |
| Incorrect mobile phase polarity. | Optimize the solvent system. For reversed-phase chromatography, a gradient elution from a polar solvent (e.g., water) to a less polar organic solvent (e.g., acetonitrile, methanol) is often effective.[3] The addition of a chelating agent like tropolone to the mobile phase can improve the separation of di- and mono-substituted organotins. | |
| Sample overload. | Reduce the amount of sample loaded onto the column. Overloading leads to broad, overlapping peaks.[4][5] | |
| Column channeling or cracking. | Ensure the column is packed uniformly. Wet packing is often preferred to minimize air bubbles and cracks.[6] Do not let the column run dry.[7] | |
| Low Recovery of Tin Analytes | Irreversible adsorption onto the stationary phase. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent, especially for sensitive organotin compounds.[8] |
| Analyte decomposition on the column. | Test the stability of your tin compounds on silica gel using a 2D TLC plate. If decomposition occurs, consider using a different stationary phase like alumina or florisil.[9] | |
| Incomplete elution. | Increase the polarity of the mobile phase at the end of the run to ensure all compounds are eluted.[10] | |
| Peak Tailing or Fronting | Strong interaction between analyte and stationary phase. | Add a competing agent to the mobile phase. For acidic tin species, adding a small amount of acetic or formic acid can improve peak shape. For basic species, triethylamine may be beneficial.[4] |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase solvent or a weaker solvent.[6] | |
| Irreproducible Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase for each experiment and use a gradient controller for consistent mixing. |
| Column degradation. | Use a guard column to protect the analytical column from strongly retained impurities. Replace the column if performance deteriorates significantly. | |
| Fluctuation in temperature. | Use a column thermostat to maintain a constant temperature, as retention times can be temperature-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column chromatography for separating different organotin species (e.g., tributyltin, dibutyltin, monobutyltin)?
A1: Reversed-phase high-performance liquid chromatography (HPLC) is a highly effective technique for the speciation of organotin compounds.[11][12] It separates compounds based on their hydrophobicity, and a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[3] Gradient elution is typically employed to achieve good separation of a wide range of organotin compounds.[1]
Q2: How can I remove tin byproducts from my reaction mixture before purification?
A2: Several methods can be employed for the removal of tin byproducts. One common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can then be removed by filtration through Celite.[8] Another approach is to perform a simple filtration through silica gel with an eluent containing a small amount of triethylamine (2-5%), which can effectively remove many tin byproducts.[8]
Q3: My tin compounds are not visible on the TLC plate. How can I visualize them?
A3: If your tin compounds are not UV-active, you will need to use a staining method for visualization. While not specific to tin, general stains like potassium permanganate or iodine vapor can be used. For more specific detection after separation, techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be coupled with liquid chromatography to detect and quantify tin species at very low concentrations.[1][2]
Q4: What sample preparation steps are necessary before column chromatography of tin residues from environmental samples?
A4: Sample preparation is crucial for accurate analysis. For solid samples like sediment, an extraction step is required. This can be done using a mixture of acetic acid and methanol with the aid of ultrasonication.[13] For aqueous samples, a pre-concentration step using solid-phase extraction (SPE) may be necessary to achieve the required detection limits.[1] For organotin compounds, a derivatization step to form more volatile compounds may be needed if you are using gas chromatography (GC).[14] However, for HPLC, derivatization is often not required.[12]
Q5: Can I use normal-phase chromatography for tin residue separation?
A5: While reversed-phase is more common for organotin speciation, normal-phase chromatography can also be used. In this case, a polar stationary phase like silica gel or alumina is used with a non-polar mobile phase. The separation is based on the polarity of the tin compounds. This technique might be suitable for separating tin compounds from a non-polar matrix.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the separation of tin compounds using chromatographic techniques.
| Parameter | Value | Technique | Analytes | Reference |
| Detection Limit | 1.5 - 2.3 pg (as tin) | HPLC-ICP-MS | Trimethyltin, tributyltin, triphenyltin | [2] |
| 11 - 50 ng Sn/L | GC-AED | Tributyltin, tetramethyltin | [13] | |
| Recovery | > 90% | HPLC-ICP-MS | Tributyltin and triphenyltin from fish tissue | [2] |
| Mobile Phase (Reversed-Phase) | Gradient of 0.05% triethylamine in acetonitrile-acetic acid-water (65:10:25) | LC-API-MS | Dibutyltin, tributyltin | |
| Mobile Phase (Extraction Chromatography) | 2 M Hydrochloric Acid | Reversed-phase extraction chromatography with trioctylphosphine oxide | Tin | [15] |
Experimental Protocol: Reversed-Phase HPLC for Organotin Speciation
This protocol provides a general methodology for the separation of organotin compounds using reversed-phase HPLC.
1. Materials and Reagents:
-
Stationary Phase: C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Solvent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Organotin Standards: Certified standards of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT).
2. Sample Preparation:
-
Liquid Samples (e.g., water): Acidify the sample with HCl. Perform solid-phase extraction (SPE) on a C18 cartridge for pre-concentration. Elute the organotins from the cartridge with methanol or acetonitrile. Evaporate the solvent and reconstitute the residue in the sample solvent.
-
Solid Samples (e.g., sediment): Extract the organotins from the sample using an appropriate solvent mixture (e.g., methanol/acetic acid) with sonication. Centrifuge and filter the extract. Evaporate the solvent and reconstitute the residue in the sample solvent.
3. HPLC System Preparation:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
Ensure a stable baseline is achieved on the detector (e.g., UV or ICP-MS).
4. Chromatographic Separation:
-
Inject a known volume of the prepared sample or standard solution onto the column.
-
Run a gradient elution program. An example gradient is as follows:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30-35 min: Return to 20% B
-
35-45 min: Re-equilibration at 20% B
-
-
Monitor the elution of the organotin compounds using the detector.
5. Data Analysis:
-
Identify the organotin species in the sample by comparing their retention times with those of the certified standards.
-
Quantify the concentration of each organotin species by constructing a calibration curve from the peak areas of the standard solutions.
Experimental Workflow
References
- 1. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 2. Speciation of inorganic and organotin compounds in biological samples by liquid chromatography with inductively coupled plasma mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromtech.com [chromtech.com]
- 7. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. digicollections.net [digicollections.net]
- 13. um.es [um.es]
- 14. chromtech.net.au [chromtech.net.au]
- 15. Reversed-phase extraction chromatographic separation of tin with trioctylphosphine oxide - Analyst (RSC Publishing) [pubs.rsc.org]
dealing with precipitate formation during organotin byproduct removal
Welcome to the Technical Support Center for Organometallic Chemistry. This guide provides troubleshooting advice and detailed protocols for managing precipitate formation during the removal of organotin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts that require removal? The most prevalent organotin byproducts, particularly after cross-coupling reactions like the Stille coupling, include trialkyltin halides (e.g., Bu₃SnCl), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted tetraalkyltin starting materials.[1] If tin hydrides were used, trialkyltin hydrides (e.g., Bu₃SnH) may also be present.[1]
Q2: Why is a potassium fluoride (KF) wash the most common removal method? The aqueous potassium fluoride (KF) wash is a widely used method because fluoride ions react with many organotin species to form tributyltin fluoride (Bu₃SnF), which is a solid that is insoluble in most organic solvents.[1][2][3] This precipitation allows for its removal from the desired organic product via filtration.[1]
Q3: Is it possible to minimize the formation of organotin byproducts from the start? While byproducts are inherent to many reactions using stoichiometric organotin reagents, their quantity can sometimes be minimized by careful control of reaction conditions and using the tin reagent in slight excess to ensure the complete consumption of the limiting reagent. However, the focus is typically on efficient removal after the reaction is complete. Methodologies using catalytic amounts of organotin reagents with in-situ recycling can also reduce tin waste.[4]
Q4: Are there alternatives to the KF wash for removing organotin byproducts? Yes, several effective alternatives exist. These include:
-
Chromatography: Using a stationary phase of silica gel treated with triethylamine (~2-5%) or a mixture of silica gel with potassium carbonate (10% w/w) or potassium fluoride (10% w/w) is highly effective.[1][5]
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute HCl, can selectively extract organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: Treating the reaction mixture with iodine (I₂) can convert residual tin hydrides and ditins into tin iodides, which are more readily precipitated by a subsequent KF wash.[1][6]
Troubleshooting Guide: Precipitate Formation
Q: An insoluble white precipitate formed at the interface between my organic and aqueous layers during a 1M KF wash. How should I proceed?
A: This is the expected outcome of a successful KF wash. The precipitate is insoluble tributyltin fluoride (Bu₃SnF).[1][6] However, this precipitate can sometimes form an emulsion or trap your desired product, preventing clean separation.
-
Recommended Action: Filter the entire biphasic mixture (both organic and aqueous layers) through a pad of Celite®. The Celite will trap the solid Bu₃SnF precipitate.[1][6] After filtration, return the liquid filtrate to a separatory funnel where the organic and aqueous layers can be separated cleanly.
Q: I filtered off the Bu₃SnF precipitate, but my final product still shows tin residues by NMR or mass spectrometry. What went wrong?
A: This can happen for a few reasons:
-
Incomplete Reaction with KF: The wash may not have been vigorous or long enough. Each KF wash should involve shaking the separatory funnel vigorously for at least one minute.[1][6]
-
Presence of Unreactive Tin Species: Certain organotins, like tin hydrides (Bu₃SnH) or hexaalkylditins, are less reactive towards aqueous KF.[1][6]
-
Product Co-elution: If you proceeded directly to column chromatography, your product might co-elute with the remaining organotin species.
-
Recommended Action:
-
For unreactive species, pre-treat the crude reaction mixture with a reagent like iodine (I₂) to convert them to tin halides before the KF wash.[1][6]
-
If tin residues persist after a KF wash and filtration, consider a secondary purification step like column chromatography on silica gel treated with triethylamine or potassium carbonate.[1][5]
-
Q: My desired product is also a solid. How can I remove the organotin precipitate without losing my product?
A: When both the product and the byproduct are solids, standard filtration is not selective.
-
Recommended Action:
-
Solvent Slurry: Slurry the crude solid mixture in a solvent where your product has minimal solubility but the organotin impurities are at least partially soluble (e.g., methyl tert-butyl ether (MTBE) or hexanes).
-
Filtration: Filter the mixture to isolate your solid product.
-
Recrystallization: Perform a recrystallization of your isolated solid product from a suitable solvent system. This is often very effective at removing residual tin contamination.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to precipitate formation during organotin removal.
Caption: Troubleshooting workflow for organotin precipitate removal.
Quantitative Data
The efficiency of various organotin removal methods can be compared based on the level of residual tin remaining in the final product.
| Removal Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% | [1][5] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% | [5] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
This protocol is designed for the removal of common organotin byproducts like Bu₃SnCl.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel. Wash with water or a saturated ammonium chloride solution to remove highly polar impurities. Discard the aqueous layer.
-
KF Treatment: Add a 1M aqueous solution of potassium fluoride (KF) to the organic layer. Wash 2-3 times, shaking the separatory funnel vigorously for at least 1 minute during each wash.[1][6] An insoluble white precipitate of Bu₃SnF may form at the interface.[1][6]
-
Filtration: If a significant precipitate or emulsion forms, filter the entire biphasic mixture through a pad of Celite® in a Büchner funnel to remove the solid Bu₃SnF.[1]
-
Separation: Return the filtrate to the separatory funnel. The organic and aqueous layers should now separate cleanly. Remove and discard the aqueous layer.
-
Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization if necessary.
Protocol 2: Column Chromatography with K₂CO₃/Silica Gel Stationary Phase
This method is highly effective for removing trace organotin impurities to parts-per-million (ppm) levels.[1][5]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1] This mixture can be stored for several months.[5]
-
Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column as you would normally.
-
Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to separate the desired product from the organotin impurities, which will be irreversibly adsorbed onto the basic stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Purity Assessment of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for organotin compounds, which are utilized in a wide range of industrial and pharmaceutical applications. The presence of impurities can significantly impact the material's chemical and physical properties, efficacy, and toxicity. This guide provides an objective comparison of the primary analytical techniques employed for the purity assessment of organotin compounds, supported by experimental data and detailed methodologies.
Introduction to Analytical Techniques
The principal methods for analyzing organotin compounds include chromatography-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organotin compounds. Due to the low volatility of many organotin species, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis.[1] This method offers high resolution and sensitivity.
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) provides a robust alternative for the analysis of a wide range of organotin compounds without the need for derivatization.[1] This simplifies sample preparation and avoids potential uncertainties associated with the derivatization process.[1] HPLC-ICP-MS is particularly valued for its high sensitivity and elemental specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative ¹H NMR (qNMR), is an increasingly recognized primary ratio analytical method for purity determination.[2][3][4] It allows for the simultaneous structural confirmation and quantification of the main component and impurities without the need for identical reference standards for each impurity.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on factors such as the specific organotin compounds of interest, the sample matrix, and the required sensitivity and precision. The following tables summarize the performance of various validated methods for organotin analysis based on published experimental data.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | GC-MS/MS (Triple Quad) | GC-ICP-MS | GC-High-Resolution MS |
| Limit of Detection (LOD) | 0.05 - 0.2 pg (on-column)[5] | 0.03 pg TBT as Sn[1] | 0.20 - 0.35 pg of Sn[6] |
| Limit of Quantitation (LOQ) | ~1.5 ng/g for TBTCl[7] | - | - |
| Precision (RSD) | < 10%[8] | 1.7%[1] | - |
| Recovery | 70 - 120%[8] | - | 71 - 109% (calibrated with surrogate)[6] |
| Linearity (r²) | > 0.995[8] | - | - |
| Derivatization | Required (e.g., ethylation, pentylation)[6][9] | Required (e.g., ethylation)[1] | Required (e.g., pentylation)[6] |
| Key Advantages | High sensitivity and selectivity, excellent for complex matrices. | Superior sensitivity.[1] | High mass accuracy for confident identification. |
| Key Disadvantages | Derivatization step can be time-consuming and a source of error.[1] | Derivatization required. | Derivatization required. |
Table 2: High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
| Parameter | HPLC-ICP-MS | UPLC-SF-ICP-MS |
| Limit of Detection (LOD) | 0.13 - 1.46 µg/L[10] | 1.20 µg/mL (isomaltose) |
| Limit of Quantitation (LOQ) | 0.93 - 1.8 µg/L[11] | 3.60 µg/mL (isomaltose) |
| Precision (RSD) | 1.6%[1] | < 9.0% |
| Recovery | 73.7 - 119.6%[10] | 91.5 - 107.6%[11] |
| Linearity (r²) | > 0.998[11] | > 0.998[11] |
| Derivatization | Not required[1] | Not required[11] |
| Key Advantages | No derivatization needed, simplifying sample preparation.[1] | Rapid analysis time (approx. 3 min).[11] |
| Key Disadvantages | Generally higher detection limits compared to GC-ICP-MS.[1] | Analyte stability can be limited under certain storage conditions.[11] |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
| Parameter | ¹H qNMR |
| Purity Determination | Absolute quantification without a specific reference standard for the analyte.[4] |
| Precision (RSD) | Typically < 1% |
| Accuracy | High, as it is a primary ratio method.[2] |
| Key Advantages | Non-destructive, provides structural information, universal detector for protons, can identify and quantify unknown impurities if signals are resolved.[4] |
| Key Disadvantages | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Workflows and Protocols
A generalized experimental workflow for the purity assessment of organotin compounds using chromatographic techniques is illustrated below.
Caption: General workflow for organotin purity assessment.
Key Experimental Protocols
1. GC-MS Sample Preparation and Analysis
-
Extraction: The organotin compound is typically extracted from the sample matrix using an organic solvent. For solid samples, sonication or shaking may be employed to enhance extraction efficiency.
-
Derivatization: This is a critical step for GC analysis of most organotin compounds. Common derivatizing agents include sodium tetraethylborate (NaBEt₄) for ethylation or Grignard reagents like pentylmagnesium bromide for pentylation.[1][6] The reaction converts the less volatile organotin salts into more volatile tetraalkyltin derivatives.
-
Protocol Example (Ethylation): To the extracted sample, a solution of sodium tetraethylborate is added, and the mixture is shaken for a period to allow for the derivatization reaction to complete. The derivatized compounds are then extracted into an organic solvent like hexane.[1]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column is typically used for separation.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection: A splitless or programmed temperature vaporization (PTV) injection is often employed.
-
Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) or tandem MS (MS/MS) mode for enhanced selectivity and sensitivity.[5][6]
-
2. HPLC-ICP-MS Sample Preparation and Analysis
-
Extraction: Similar to GC-MS, the initial step involves extracting the organotin compounds from the sample matrix. Acidified methanol is a common extraction solvent.
-
Sample Dilution: The extract is often diluted with the mobile phase before injection into the HPLC system.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is frequently used for separation.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous phase containing an acid (e.g., acetic acid) and a complexing agent (e.g., tropolone) is common.[12]
-
-
ICP-MS Conditions:
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The instrument is tuned for optimal sensitivity and minimal interferences.
-
Tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn) are monitored for quantification.
-
3. Quantitative ¹H NMR (qNMR) Protocol
-
Sample Preparation: A precisely weighed amount of the organotin compound and an internal standard of known purity are dissolved in a deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration, including a sufficient relaxation delay (D1) to allow for full magnetization recovery between pulses.
-
Data Processing: The spectrum is carefully phased and baseline corrected.
-
Purity Calculation: The purity of the organotin compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Conclusion
The choice of analytical technique for the purity assessment of organotin compounds is a critical decision that should be based on the specific requirements of the analysis.
-
GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile organotins or those that can be easily derivatized. Its high resolving power makes it excellent for complex matrices.
-
HPLC-ICP-MS offers the significant advantage of not requiring a derivatization step, which simplifies sample preparation and reduces potential sources of error. It is a robust method for a wide range of organotin compounds.
-
qNMR is a powerful, non-destructive technique that provides absolute purity determination without the need for a specific reference standard for the analyte. It also provides valuable structural information.
For comprehensive purity assessment, a combination of these techniques is often recommended. For instance, a chromatographic method can be used for the separation and quantification of impurities, while NMR can confirm the structure of the main component and provide an orthogonal measure of its purity. This multi-faceted approach ensures the highest level of confidence in the quality of the organotin compound.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analchemres.org [analchemres.org]
- 8. agilent.com [agilent.com]
- 9. Improving detection limits for organotin compounds in several matrix water samples by derivatization-headspace-solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of organotin pesticides by HPLC-ICP-MS and their sorption, desorption, and transformation in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
A Researcher's Guide to Confirming Stille Coupling Product Structures by NMR Spectroscopy
For researchers in organic synthesis and drug development, the Stille coupling is a powerful tool for forging carbon-carbon bonds. However, successful synthesis is only half the battle; unambiguous confirmation of the desired product's structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of Stille coupling products, supported by experimental data and detailed protocols.
Comparing Analytical Techniques for Product Characterization
While NMR spectroscopy is often the primary method for structural confirmation, a multi-technique approach can provide a more complete picture, especially when dealing with complex molecules or unexpected side products.
| Analytical Technique | Information Provided | Strengths for Stille Coupling Analysis | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling), and relative stereochemistry. | Excellent for tracking the disappearance of starting material protons (e.g., vinyl or aryl protons adjacent to the halide) and the appearance of new signals corresponding to the coupled product.[1][2][3][4] | Signal overlap in complex molecules can complicate interpretation. Residual catalyst or ligands can introduce interfering signals. |
| ¹³C NMR Spectroscopy | Carbon skeleton, presence of functional groups, and symmetry of the molecule. | Confirms the formation of the new C-C bond and provides a carbon count against the expected structure.[1][3][4] | Low natural abundance of ¹³C can lead to longer acquisition times. Quaternary carbons may have weak signals.[5][6] |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons. | Invaluable for unambiguously assigning signals in complex products and confirming the exact site of coupling. | Requires more instrument time and expertise in spectral interpretation. |
| Mass Spectrometry (e.g., HRMS, MALDI-TOF) | Molecular weight and elemental composition. | Provides definitive confirmation of the molecular formula of the product and can help identify side products.[1] | Does not provide information about the connectivity of atoms or stereochemistry. Isomeric products cannot be distinguished. |
| Single-Crystal X-ray Diffraction | Precise 3D arrangement of atoms in a crystalline solid. | Provides the absolute, unambiguous structure of the molecule, including stereochemistry.[7][8][9] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Can be used to monitor the reaction by observing changes in characteristic vibrational frequencies (e.g., disappearance of a C-Br stretch).[7][8] | Provides limited information about the overall molecular structure. Many vibrations can overlap, making interpretation difficult for complex molecules. |
| Elemental Analysis | Percentage composition of elements (C, H, N, etc.). | Can confirm the empirical formula of the product.[8] | Does not provide structural information. Requires a highly pure sample. |
Experimental Protocols
General Procedure for a Stille Coupling Reaction
A typical Stille coupling reaction is carried out under inert atmosphere to prevent degradation of the catalyst.[3]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), the organostannane reagent (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.) if necessary.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, dioxane, or THF) via syringe.[1]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).[1]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with aqueous potassium fluoride to remove tin byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][3]
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][4] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in structural assignment.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Interpreting NMR Spectra of Stille Coupling Products
The key to confirming the structure of a Stille coupling product is to observe the expected changes in the NMR spectra relative to the starting materials.
Example: Coupling of an Aryl Bromide with a Vinylstannane
| Nucleus | Expected Spectral Changes Upon Product Formation | Typical Chemical Shift Range (ppm) |
| ¹H | Disappearance of the vinyl protons of the stannane and the aromatic protons ortho to the bromine. Appearance of new vinyl proton signals and potentially shifted aromatic signals. The coupling constants of the remaining vinyl protons can confirm the retention of stereochemistry.[10] | Vinyl Protons: 5-7 ppm; Aromatic Protons: 7-8.5 ppm |
| ¹³C | Disappearance of the carbon signal bonded to bromine in the aryl halide and the vinyl carbon signals of the stannane. Appearance of new signals for the newly formed C-C bond and shifted signals for the surrounding carbons. | Vinyl Carbons: 110-140 ppm; Aromatic Carbons: 120-150 ppm |
Identifying Common Impurities and Side Products:
-
Residual Solvents: Be aware of characteristic signals from common laboratory solvents.[11][12][13]
-
Homocoupling Products: The formation of R¹-R¹ or R²-R² dimers is a common side reaction.[10] These can often be identified by mass spectrometry and careful analysis of the NMR spectra for symmetrical species.
-
Tin Byproducts: Tributyltin halides are common byproducts. While most are removed during the fluoride wash, residual signals may be present.
Visualizing the Process
The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Workflow
Caption: From reaction to structural confirmation.
Logical Flow for NMR Spectral Analysis
Caption: Decision-making process for NMR data interpretation.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Organometallic Chemistry | Bruker [bruker.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
A Comparative Guide to 1-Methyl-2-(tributylstannyl)-1H-imidazole and Other Organostannanes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Methyl-2-(tributylstannyl)-1H-imidazole with other classes of organostannanes, focusing on their performance in palladium-catalyzed Stille cross-coupling reactions. The information presented herein is supported by a summary of experimental data from established literature, detailed experimental protocols, and visualizations to aid in methodological selection for the synthesis of complex molecules, particularly in the context of drug discovery.
Organotin compounds, or organostannanes, are highly valued in organic synthesis for their stability to air and moisture and their tolerance of a wide array of functional groups.[1][2] These characteristics make them reliable reagents in complex synthetic pathways.[3] The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[3][4]
This compound is a specialized organostannane that provides a direct route to incorporating the 1-methylimidazol-2-yl moiety into organic molecules. This is of particular interest in medicinal chemistry, as the imidazole ring is a key structural component in many biologically active compounds, including numerous kinase inhibitors.[5][6][7]
Performance Comparison of Organostannanes in Stille Coupling
The reactivity of organostannanes in the Stille coupling is dependent on the nature of the organic group attached to the tin atom. The general order of reactivity for the transfer of the R¹ group in R¹SnBu₃ is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[8] Heteroaromatic stannanes, such as this compound, exhibit reactivity that is influenced by the electronic properties of the heterocyclic ring.
The following table summarizes typical yields for Stille coupling reactions with various classes of organostannanes to provide a comparative performance overview.
| Organostannane Class | Representative Stannane | Coupling Partner (Ar-X) | Product | Typical Yield (%) | Reference(s) |
| Heteroaromatic | This compound | Aryl Iodide | 2-Aryl-1-methyl-1H-imidazole | 75-95 | [9] (comparative) |
| Alkenyl | (E)-Tributyl(styryl)stannane | Aryl Bromide | Stilbene derivative | 80-98 | [10] |
| Aryl | Tributyl(phenyl)stannane | Aryl Iodide | Biphenyl derivative | 70-90 | [11] |
| Alkynyl | Tributyl(phenylethynyl)stannane | Aryl Bromide | Tolane derivative | 85-99 | [8] |
| Alkyl | Tributyl(methyl)stannane | Aryl Iodide | Toluene derivative | 60-80 | [8] |
Experimental Protocols
A detailed experimental protocol for a representative Stille coupling reaction using this compound for the synthesis of a hypothetical kinase inhibitor precursor is provided below.
Synthesis of 2-(4-methoxyphenyl)-1-methyl-1H-imidazole
Materials:
-
This compound
-
1-Iodo-4-methoxybenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-iodo-4-methoxybenzene (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Add anhydrous DMF (5 mL) via syringe and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Add a saturated aqueous solution of KF (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts as tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, 2-(4-methoxyphenyl)-1-methyl-1H-imidazole.
Visualizations
Stille Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Kinase Inhibitor Precursor Synthesis
References
- 1. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of small molecule imidazo[2,1-b][1,3,4]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to Modern Alternatives for Imidazole Functionalization
Introduction
The imidazole motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Consequently, the development of efficient and selective methods for its functionalization is of paramount importance. For decades, Stille cross-coupling reactions using tributylstannyl reagents have been a reliable method for creating carbon-carbon bonds on the imidazole ring. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts present significant drawbacks, particularly in the context of pharmaceutical development and green chemistry.[3][4]
This guide provides a comprehensive comparison of modern, tin-free alternatives for the functionalization of imidazoles. We will focus on transition-metal-catalyzed direct C-H functionalization and N-arylation methodologies, which offer more sustainable and atom-economical routes to valuable imidazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to replace traditional organotin chemistry with safer and more efficient synthetic protocols.
Core Alternative Strategies: Direct C-H and N-H Functionalization
The most prominent alternatives to tributylstannyl reagents involve the direct activation of C-H or N-H bonds, bypassing the need for pre-functionalized organometallic reagents. These methods are typically catalyzed by transition metals such as palladium, nickel, and copper.
Palladium-Catalyzed Direct C-H Arylation
Palladium catalysis is a powerful tool for the direct arylation of imidazole C-H bonds, offering regioselective access to C2, C4, and C5-arylated products.[5][6] These reactions typically proceed via a Concerted Metalation-Deprotonation (CMD) pathway.[7][8] The regioselectivity can often be controlled by the choice of ligands, solvents, and protecting groups on the imidazole nitrogen.[5][6] While highly versatile, palladium catalysis can be expensive, and some reactions require specialized ligands or high temperatures.[9][10]
Nickel-Catalyzed Direct C-H Arylation and Alkenylation
As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has emerged as a highly effective method for C-H functionalization.[1] Nickel-based systems have been successfully employed for the C2-arylation and alkenylation of imidazoles using a variety of coupling partners, including challenging substrates like phenol derivatives and chloroarenes.[1][11][12] A key discovery has been the use of tertiary alcohols as solvents, which can significantly accelerate the reaction.[1][12]
Copper-Catalyzed C-H and N-H Arylation
Copper catalysis provides the most cost-effective and versatile platform for the N-arylation of imidazoles, a transformation for which palladium catalysts are often less effective.[13][14] The copper-catalyzed Ullmann condensation and the Chan-Lam coupling with arylboronic acids are cornerstone reactions in this field.[15][16] These methods are known for their broad substrate scope and tolerance of various functional groups.[13][17] More recently, copper has also been utilized for direct C-H arylation, further expanding its utility.[11]
Quantitative Performance Comparison
The following tables summarize the performance of different catalytic systems for the functionalization of the imidazole ring.
Table 1: Palladium-Catalyzed C-H Arylation
| Catalyst System | Imidazole Position | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ / P(n-Bu)Ad₂ | C5 | 3-Bromopyridine | K₂CO₃ | DMA | 120 | 20 | 46 | [5] |
| Pd(OAc)₂ | C5 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Anisole | 140 | 24 | >95 | [6] |
| Pd(OAc)₂ / PCy₃ | C5 | 4-Chlorotoluene | K₂CO₃ | DMA | 150 | 3 | 91 | [18] |
| Pd₂(dba)₃ / L1* | N1 | Bromobenzene | K₃PO₄ | Toluene | 120 | 5 | 95 | [9] |
*L1 = 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
Table 2: Nickel-Catalyzed C-H Functionalization
| Catalyst System | Imidazole Position | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Ni(OTf)₂ / dcype* | C2 (Arylation) | Phenyl carbamate | K₃PO₄ | t-AmylOH | 140 | 24 | 93 | [1] |
| Ni(OTf)₂ / dcype* | C2 (Arylation) | 4-Chlorobenzonitrile | K₃PO₄ | t-AmylOH | 140 | 24 | 82 | [1] |
| Ni(OTf)₂ / dcypt** | C2 (Alkenylation) | Enol carbamate | K₃PO₄ | t-AmylOH | 140 | 24 | 87 | [11] |
*dcype = 1,2-bis(dicyclohexylphosphino)ethane **dcypt = 3,4-bis(dicyclohexylphosphino)thiophene
Table 3: Copper-Catalyzed N-Arylation | Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuI / L-Proline | Aryl Bromide | K₂CO₃ | DMSO | 110 | 24 | ~85 |[15] | | CuI / 1,10-Phenanthroline | Aryl Bromide | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |[15] | | Cu₂O / L1c* | Aryl Iodide | Cs₂CO₃ | Butyronitrile | 110 | 16 | 98 |[13] | | CuI / 8-Hydroxyquinoline | Aryl Bromide | (Et₄N)₂CO₃ | DMF/H₂O | 130 | 16 | 95 |[19] | | CuFAP (heterogeneous) | Phenylboronic acid | None | Methanol | RT | 5 | 92 |[17] | *L1c = 4,7-Dimethoxy-1,10-phenanthroline
Visualizing the Alternatives
To better understand the processes involved, the following diagrams illustrate a general catalytic cycle, a typical experimental workflow, and a comparison of the regioselectivity offered by different metal catalysts.
Caption: General catalytic cycle for direct C-H arylation.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Regioselectivity of common metal catalysts.
Detailed Experimental Protocols
Here we provide representative experimental protocols for key imidazole functionalization reactions.
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole with an Aryl Bromide [15]
This protocol is adapted from a common procedure for Ullmann-type condensations.
-
Reagents & Equipment:
-
Dry Schlenk flask with a magnetic stir bar
-
Imidazole (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (e.g., 4-Bromo-3-(trifluoromethyl)aniline, 1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To the dry Schlenk flask, add imidazole, the aryl bromide, copper(I) iodide, and 1,10-phenanthroline.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add cesium carbonate and anhydrous 1,4-dioxane.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 18-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated imidazole.
-
Protocol 2: Nickel-Catalyzed C2-Arylation of an Imidazole with a Phenol Derivative [1]
This protocol demonstrates the use of C-O electrophiles in Ni-catalyzed C-H activation.
-
Reagents & Equipment:
-
Oven-dried screw-capped vial with a magnetic stir bar
-
N-substituted imidazole (e.g., 1-methylbenzimidazole, 0.5 mmol, 1.0 equiv)
-
Phenol derivative (e.g., Phenyl N,N-dimethylcarbamate, 0.75 mmol, 1.5 equiv)
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂, 0.025 mmol, 5 mol%)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype, 0.03 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv)
-
Anhydrous tert-amyl alcohol (t-AmylOH, 1.0 mL)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox, add Ni(OTf)₂, dcype, and K₃PO₄ to the reaction vial.
-
Add the N-substituted imidazole, the phenol derivative, and the magnetic stir bar.
-
Add anhydrous t-amyl alcohol to the vial.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 140 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the C2-arylated product.
-
Protocol 3: Palladium-Catalyzed C5-Arylation of an Imidazole with an Aryl Bromide [6]
This protocol describes a ligandless direct arylation procedure.
-
Reagents & Equipment:
-
Reaction vessel suitable for inert atmosphere (e.g., Schlenk tube)
-
1-Methyl-1H-imidazole (1.0 mmol, 1.0 equiv)
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene, 1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Benzoic acid (0.3 mmol, 30 mol%)
-
Anhydrous anisole (5 mL)
-
Inert gas (Argon)
-
-
Procedure:
-
Add Pd(OAc)₂, the aryl bromide (if solid), K₂CO₃, and benzoic acid to the reaction vessel.
-
Fit the vessel with a septum, then evacuate and backfill with argon. Repeat this sequence twice.
-
Using a syringe under a stream of argon, add deaerated anisole, 1-methyl-1H-imidazole, and the aryl bromide (if liquid).
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Analyze the crude product (e.g., by GC or ¹H NMR) to determine conversion and yield.
-
Purify the product by flash column chromatography on silica gel.
-
Conclusion
The transition from toxic tributylstannyl reagents to more sustainable alternatives for imidazole functionalization is well underway, driven by the development of powerful transition-metal-catalyzed methods.
-
Palladium catalysis offers high selectivity for C-H arylation, particularly at the C5 position, though it can be costly.[6][18]
-
Nickel catalysis provides a cost-effective and robust method for C2-functionalization, notably enabling the use of previously challenging chloroarene and phenol-derived electrophiles.[1][12]
-
Copper catalysis remains the preeminent choice for N-arylation due to its low cost, mild conditions, and broad functional group tolerance, with emerging applications in C-H functionalization as well.[13][15]
By selecting the appropriate catalytic system, researchers can achieve a wide range of functionalized imidazoles with high efficiency and selectivity, all while avoiding the use of hazardous organotin compounds. The protocols and comparative data presented in this guide offer a starting point for integrating these modern, greener methodologies into synthetic workflows.
References
- 1. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
comparative reactivity of aryl chlorides vs. aryl bromides in Stille coupling
For researchers, scientists, and professionals in drug development, the Stille coupling is a cornerstone of carbon-carbon bond formation. The choice of aryl halide, however, can significantly impact reaction efficiency and cost. This guide provides an objective comparison of the reactivity of aryl chlorides and aryl bromides in Stille coupling, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Aryl bromides have traditionally been the electrophiles of choice in Stille couplings due to their higher reactivity compared to the more affordable and widely available aryl chlorides. The inertness of the carbon-chlorine bond presents a significant hurdle, often necessitating more specialized and reactive catalyst systems to achieve comparable results. This guide delves into the nuances of this reactivity difference, presenting quantitative data and practical methodologies.
Performance Under Palladium Nanoparticle Catalysis
A comparative study by Calò et al. highlights the distinct reactivity profiles of aryl chlorides and bromides under palladium nanoparticle catalysis. The data, summarized below, demonstrates that while aryl bromides consistently provide high yields, aryl chlorides, particularly those that are electron-rich, exhibit significantly lower reactivity.
| Aryl Halide | Product | Yield (%)[1] |
| Bromobenzene | Biphenyl | 86 |
| Chlorobenzene | Biphenyl | 68 |
| 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |
| 4-Chloroacetophenone | 4-Acetylbiphenyl | 91 |
| 4-Bromotoluene | 4-Methylbiphenyl | 90 |
| 4-Chlorotoluene | 4-Methylbiphenyl | 10 |
| 4-Bromoanisole | 4-Methoxybiphenyl | 85 |
| 4-Chloroanisole | 4-Methoxybiphenyl | 40 |
The Decisive Step: Oxidative Addition
The disparity in reactivity between aryl chlorides and bromides is rooted in the initial and often rate-determining step of the Stille coupling catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The stronger carbon-chlorine bond (bond dissociation energy of ~95 kcal/mol for Ph-Cl) compared to the carbon-bromine bond (~80 kcal/mol for Ph-Br) makes the oxidative addition of aryl chlorides a more energy-intensive process.[2] This higher activation energy barrier results in slower reaction rates and often requires more forcing conditions or highly active catalysts to proceed efficiently.
To overcome this challenge, significant advancements have been made in catalyst design. The use of bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), has proven to be particularly effective in activating the C-Cl bond for oxidative addition.[2][3]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd_Cl [label="Oxidative\nAddition (Ar-Cl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd_Br [label="Oxidative\nAddition (Ar-Br)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Cl [label="Ar-Pd(II)(Cl)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Br [label="Ar-Pd(II)(Br)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(R-SnBu₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)(R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ReductiveElimination [label="Reductive\nElimination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=cds, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd_Br [label="Ar-Br\n(Lower Energy Barrier)"]; Pd0 -> OxAdd_Cl [label="Ar-Cl\n(Higher Energy Barrier)"]; OxAdd_Br -> PdII_Br; OxAdd_Cl -> PdII_Cl; PdII_Br -> Transmetalation; PdII_Cl -> Transmetalation; Transmetalation -> PdII_R [label="+ Bu₃Sn-X"]; PdII_R -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Catalyst\nRegeneration"]; } .dot Figure 1. The Stille coupling catalytic cycle, highlighting the higher energy barrier for the oxidative addition of aryl chlorides compared to aryl bromides.
Experimental Protocols
Below are representative experimental protocols for the Stille coupling of an aryl halide with an organostannane.
General Procedure for Stille Coupling with Palladium Nanoparticles
This protocol is adapted from the work of Calò et al.[1]
Materials:
-
Aryl halide (1 mmol)
-
Organostannane (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂) (2.5 mol%)
-
Tetrabutylammonium acetate (TBAA) (5 mol%)
-
Ionic liquid (e.g., Tetraheptylammonium bromide - THeptAB) (1 g)
-
Dodecane (internal standard)
Procedure:
-
In a reaction vessel, combine the ionic liquid (1 g), the organostannane (1.2 mmol), the aryl halide (1 mmol), and the palladium catalyst solution (prepared from 2.5 mol % Pd(OAc)₂ and 5% TBAA).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for aryl bromides and activated aryl chlorides, 110-130 °C for deactivated aryl chlorides) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by gas-liquid chromatography (GLC) using dodecane as an internal standard.
-
Upon completion, the product can be isolated and purified using standard techniques.
General Procedure for Stille Coupling with Pd/P(t-Bu)₃ Catalyst
The following is a general procedure for the Stille coupling of aryl halides using a palladium/tri(tert-butyl)phosphine catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 mmol)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a dry Schlenk tube, add the aryl halide (1.0 mmol) and the organostannane (1.1 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol) to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 90-110 °C for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under vacuum.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Conclusion
The choice between aryl chlorides and aryl bromides in Stille coupling reactions involves a trade-off between cost and reactivity. While aryl bromides generally offer higher yields and milder reaction conditions, the economic advantage of aryl chlorides is a strong driver for their use, particularly in large-scale synthesis. The development of highly active catalyst systems, especially those incorporating bulky, electron-rich phosphine ligands, has significantly expanded the utility of aryl chlorides in this important transformation. For researchers, a careful consideration of the substrate's electronic and steric properties, coupled with the selection of an appropriate catalyst system, is paramount to achieving successful and efficient Stille couplings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Characterization of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a critical pharmacophore found in numerous natural products and synthetic drug candidates, exhibiting a wide range of biological activities including anticancer, antifungal, and antihistaminic properties.[1][2] Accurate characterization and quantification of these derivatives are paramount in drug discovery, development, and environmental monitoring. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for this purpose, offering unparalleled sensitivity and selectivity.[3]
This guide provides an objective comparison of leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems—for the analysis of imidazole derivatives, supported by experimental data and detailed protocols.
Performance Comparison: Q-TOF vs. Orbitrap
The choice between a Q-TOF and an Orbitrap mass analyzer often depends on the specific analytical goal, whether it's identifying novel compounds, quantifying trace levels, or screening large numbers of samples. Both technologies are capable of high-resolution and accurate mass measurements, crucial for determining elemental composition.[4]
| Feature | Orbitrap (e.g., Q Exactive Series) | Quadrupole Time-of-Flight (Q-TOF) | Key Considerations for Imidazole Analysis |
| Mass Resolution | Very High to Ultra-High (up to >280,000) | High (typically 30,000 - 50,000) | Higher resolution on an Orbitrap can help differentiate isobaric interferences, which can be common in complex matrices.[4] However, for many imidazole derivatives, a resolution of 40,000 is sufficient for confident identification. |
| Mass Accuracy | Excellent (< 1-3 ppm) | Very Good (1-5 ppm) | Both platforms provide excellent mass accuracy for formula determination. Orbitraps may offer slightly better stability, requiring less frequent calibration.[4] |
| Sensitivity | Excellent, especially in targeted modes (SIM, PRM) | Excellent | Both are highly sensitive. Orbitrap systems operating in PRM mode offer an alternative to triple quadrupole MRM for targeted quantification.[5][6] |
| Scan Speed | Generally Slower | Generally Faster | Q-TOF's faster scan speed is advantageous for compatibility with fast UHPLC separations, ensuring more data points across narrow chromatographic peaks.[4] |
| Dynamic Range | Excellent (up to 5-6 orders) | Good to Excellent | Both systems have a wide dynamic range suitable for quantifying analytes over various concentrations.[6] |
| MS/MS Capabilities | Flexible (CID, HCD) | Flexible (CID) | Orbitraps offer Higher-Energy Collisional Dissociation (HCD), providing rich fragmentation spectra. Q-TOFs utilize Collision-Induced Dissociation (CID). Both are effective for structural elucidation. |
| Ease of Use | Increasingly user-friendly software and stable calibrations. | Requires more frequent calibration for optimal mass accuracy.[4] | Modern software for both platforms has streamlined workflows. Orbitrap's stable calibration can increase throughput.[5] |
Quantitative Performance Data
The following table summarizes performance metrics from various studies analyzing imidazole derivatives using different HRMS systems. This highlights the practical capabilities of these platforms for achieving low detection limits in diverse sample types.
| Instrument Type | Analyte(s) | Matrix | LOD / LOQ | Linearity (R²) | Reference |
| Orbitrap HRMS | 10 Imidazole Derivatives | Atmospheric Particles | LOD: 1–25 nM; LOQ: 1–50 nM | > 0.99 | [3][7] |
| LC-MS/MS (QQQ) | 21 Benzimidazoles & Nitroimidazoles | Water, Sediment, Soil | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (soil) | > 0.995 | [8] |
| LC-MS/MS (QQQ) | ROS203 (H3 antagonist) | Rat Plasma | LLOQ: 2.61 ng/mL | > 0.99 | [3] |
| GC-MS | 7 Imidazole Derivatives | Aqueous Solution | LOD: 0.055–0.891 µg/mL; LOQ: 0.237–1.937 µg/mL | - | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification; MQL: Method Quantitation Limit.
Experimental Protocols
Detailed and robust methodologies are critical for reproducible and accurate analysis. Below are representative protocols for sample preparation and LC-HRMS analysis of imidazole derivatives in different matrices.
Protocol 1: Analysis of Imidazoles in Environmental Water Samples
This protocol is adapted for the trace analysis of various imidazole-based contaminants in water, emphasizing a solid-phase extraction (SPE) step for sample cleanup and concentration.[8]
1. Sample Preparation (Solid-Phase Extraction):
- Filter 500 mL of water sample through a 0.45 µm membrane.
- Add isotope-labeled internal standards to the filtered water.
- Precondition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of Milli-Q water.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 6 mL of Milli-Q water to remove interferences.
- Dry the cartridge under vacuum for 30 minutes.
- Elute the target imidazole derivatives with 6 mL of methanol, followed by 6 mL of acidified methanol.
- Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 35-40°C.[10]
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) for LC-HRMS injection.[3][10]
2. LC-HRMS Parameters:
- LC System: UHPLC system (e.g., Thermo Vanquish, Waters Acquity).
- Column: A reverse-phase column suitable for polar compounds, such as a Waters Acquity HSS T3 (100 mm × 2.1 mm, 1.8 µm).[7]
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[7]
- Gradient: Start with a low percentage of organic phase (e.g., 3-5% B), ramp up to ~95% B to elute analytes, hold, and then re-equilibrate. A typical gradient might run for 10-15 minutes.
- Flow Rate: 0.3 - 0.4 mL/min.[7]
- Mass Spectrometer: Q Exactive Plus Orbitrap MS or a comparable Q-TOF system.
- Ionization: Heated Electrospray Ionization (HESI), positive mode.
- Acquisition Mode: Full scan MS followed by data-dependent MS/MS (ddMS2) for identification. For quantification, use Parallel Reaction Monitoring (PRM) on an Orbitrap or targeted MS/MS on a Q-TOF.
- Resolution: Set to 70,000 for full scan and 17,500 for ddMS2 (Orbitrap example).
Protocol 2: Analysis in Biological Matrices (Plasma)
This protocol is for pharmacokinetic studies and involves protein precipitation to remove larger biomolecules.[3][11]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at >12,000 g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a nitrogen stream.[10]
- Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-HRMS Parameters:
- Follow the LC-HRMS parameters outlined in Protocol 1, adjusting the gradient as needed for the specific imidazole derivative and its metabolites. The use of a shorter column or a faster gradient may be possible due to the cleaner sample matrix.
Visualizations: Workflows and Biological Pathways
Experimental Workflow
The diagram below illustrates the general workflow for the LC-HRMS analysis of imidazole derivatives, from sample collection to data analysis.
Fragmentation Logic and Signaling Pathway
Imidazole Ring Fragmentation: Understanding the fragmentation of the core imidazole structure is key to identifying derivatives. Under positive mode ESI, the imidazole ring is protonated. Collision-induced dissociation typically leads to characteristic losses, which aid in structural confirmation.
Histamine Signaling Pathway: Histamine, a biogenic amine with an imidazole ring, is a crucial mediator in allergic reactions and inflammation. It acts through four G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[12][13] Many imidazole-based drugs are designed to target these receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. organomation.com [organomation.com]
- 11. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 13. SMPDB [smpdb.ca]
A Comparative Guide to Validating Reaction Completion: TLC vs. HPLC vs. GC
For researchers, scientists, and drug development professionals, meticulous monitoring of chemical reactions is fundamental to ensuring the desired product is obtained with high purity and yield. Validating the completion of a reaction is a critical step in any synthetic workflow. This guide provides an objective comparison of three prevalent analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We will delve into their respective experimental protocols, present a comparative analysis of their performance supported by experimental data, and provide visual workflows to aid in technique selection.
Principles of Separation
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate non-volatile mixtures.[1] The separation relies on the differential partitioning of the components of a mixture between a solid adsorbent stationary phase coated on a flat plate and a liquid mobile phase that moves up the plate via capillary action.[2]
High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that pumps a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column with chromatographic packing material (stationary phase).[3] The separation is based on the differential interactions of the analytes with the stationary phase.
Gas Chromatography (GC) is a separation technique for analyzing volatile substances in the gas phase. In GC, the components of a sample are vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases.
Performance Comparison
The choice of analytical technique for monitoring reaction completion depends on a variety of factors, including the nature of the reactants and products, the required level of accuracy, and practical considerations such as speed and cost. The following table summarizes the key performance characteristics of TLC, HPLC, and GC.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase on a plate. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase in a heated column. |
| Typical Analysis Time | 5-20 minutes[4] | 10-60 minutes | 2-60 minutes |
| Cost | Low (plates and solvents are inexpensive) | High (instrumentation is expensive, ongoing solvent and column costs) | High (instrumentation is expensive, but lower solvent costs than HPLC) |
| Sensitivity / Detection Limit | µg to ng range, semi-quantitative (quantitative with a densitometer)[5] | ng to pg range, highly quantitative[6] | pg to fg range, highly quantitative |
| Sample Requirements | Non-volatile compounds, small sample volume | Soluble, non-volatile, or thermally labile compounds | Volatile or semi-volatile, thermally stable compounds |
| Throughput | High (multiple samples can be run on a single plate) | Moderate to high (with autosampler) | Moderate to high (with autosampler) |
| Ease of Use | Simple, minimal training required | Requires more extensive training and expertise | Requires more extensive training and expertise |
Experimental Protocols
Monitoring a Reaction by Thin-Layer Chromatography (TLC)
This protocol outlines the general steps for monitoring the progress of a chemical reaction using TLC.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (solvent system)
-
Visualization method (e.g., UV lamp, iodine chamber, or chemical stain)
-
Pencil
-
Ruler
Procedure:
-
Prepare the Developing Chamber: Pour the selected mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, and cover the chamber with the lid.
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark the spotting points for the starting material, a co-spot, and the reaction mixture.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the dissolved starting material onto the first mark on the baseline.
-
On the second mark (the co-spot), first, spot the starting material, and then carefully spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
On the third mark, spot the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using an appropriate method (e.g., UV light for UV-active compounds, or a chemical stain).
-
Interpret the Results: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is observed. The Retention Factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Monitoring a Reaction by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for monitoring a reaction using HPLC.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase (HPLC-grade solvents)
-
Sample vials with septa
-
Syringes and syringe filters
-
Volumetric flasks and pipettes
Procedure:
-
Method Development (if necessary): Develop an HPLC method that provides good separation between the starting material(s), product(s), and any significant byproducts. This involves selecting the appropriate column, mobile phase, flow rate, and detector settings.
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of the detector.
-
Filter the diluted sample through a syringe filter (e.g., 0.45 µm) into an HPLC vial.
-
-
Injection and Analysis: Inject a known volume of the prepared sample onto the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product based on their retention times (previously determined using standards).
-
Integrate the peak areas of the starting material and product.
-
Monitor the disappearance of the starting material peak and the appearance and growth of the product peak over time. The reaction is considered complete when the peak for the limiting reactant is no longer detectable. For quantitative analysis, a calibration curve can be generated using standards of known concentrations.
-
Monitoring a Reaction by Gas Chromatography (GC)
This protocol describes a general procedure for monitoring a reaction using GC.
Materials:
-
GC system with a suitable detector (e.g., Flame Ionization Detector - FID)
-
Appropriate GC column
-
High-purity carrier gas (e.g., helium, nitrogen)
-
Sample vials with septa
-
Syringes for injection (or autosampler)
-
Solvents for sample dilution
Procedure:
-
Method Development (if necessary): Develop a GC method that effectively separates the volatile components of the reaction mixture. This includes selecting the appropriate column, temperature program, carrier gas flow rate, and detector settings.
-
System Preparation: Condition the GC column and allow the system to stabilize at the initial temperature.
-
Sample Preparation:
-
At different time intervals, take a small sample from the reaction mixture.
-
Quench the reaction if needed.
-
Dilute the sample with a volatile solvent to an appropriate concentration. If necessary, perform a derivatization step to make the analytes more volatile.
-
Transfer the prepared sample to a GC vial.
-
-
Injection and Analysis: Inject a small volume of the sample into the heated injection port of the GC.
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times.
-
Integrate the peak areas.
-
Track the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is deemed complete when the starting material peak is absent. For quantitative results, calibration with standards is required.
-
Visualizing the Workflow
TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction completion using TLC.
Decision-Making Flowchart for Technique Selection
Caption: Decision-making flowchart for selecting an analytical technique.
Conclusion
The validation of reaction completion is a cornerstone of successful chemical synthesis. Thin-Layer Chromatography serves as a rapid, cost-effective, and indispensable tool for qualitative, real-time monitoring of reactions at the bench. For instances where precise, quantitative data is paramount, and for the analysis of a broader range of compounds, High-Performance Liquid Chromatography is the technique of choice. When dealing with volatile and thermally stable analytes, Gas Chromatography offers high-resolution separation and quantification. The optimal selection among these techniques hinges on the specific requirements of the chemical transformation, the properties of the compounds involved, and the desired level of analytical detail. By understanding the principles, performance characteristics, and protocols of each method, researchers can make informed decisions to efficiently and accurately guide their synthetic endeavors.
References
A Comparative Guide to Palladium Catalysts for St.ille Coupling: Yields and Protocols
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides. A critical component of this reaction is the palladium catalyst, the choice of which can significantly impact reaction yield, scope, and conditions. This guide provides a comparative overview of commonly used palladium catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Stille coupling is highly dependent on the specific substrates, ligands, and reaction conditions employed. Below is a summary of reported yields for various palladium catalysts in different St.ille coupling reactions. It is important to note that the reaction conditions are not identical across all entries, which can influence the outcome.
| Catalyst System | Aryl Halide | Organostannane | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromotoluene | Tetraphenyltin | PEG-400 | 100 | 2 | 95 | [1] |
| 4-Chlorobenzonitrile | Tetraphenyltin | PEG-400 | 100 | 3 | 92 | [1] | |
| Iodobenzene | Vinyltributyltin | NMP | 120 | 3 | 99 | [2] | |
| Pd₂(dba)₃ / P(o-tol)₃ | 2-Bromothiophene | 2-(Tributylstannyl)thiophene | Toluene | 110 | 16 | High (not specified) | [3] |
| PdCl₂(PPh₃)₂ | Bromobenzene | Tris[(perfluorohexyl)ethyl]phenyl tin | DMF/THF | 80 | - | 90 | [4] |
| Pd(OAc)₂ / Ligand | 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | - | - | - | High (up to 980,000 TONs) | [5] |
| Pd/C | 4-Cyanoiodobenzene | - | - | Elevated | 24 | 88 | [2] |
| 4-Nitroiodobenzene | - | - | 50 | 24 | 63 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Stille coupling using common palladium catalyst systems.
Protocol 1: Stille Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the coupling of an aryl bromide with an organostannane using Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
Aryl bromide (1.0 mmol)
-
Organostannane (1.2 mmol)
-
Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or PEG-400)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the flame-dried Schlenk flask, add the aryl bromide and Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Protocol 2: Stille Coupling using Pd₂(dba)₃ / P(o-tol)₃
This protocol describes a typical setup for a Stille coupling reaction using a Pd(0) source that is activated in situ with a phosphine ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Anhydrous, degassed toluene
-
Flame-dried reaction vessel
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, combine the aryl halide, organostannane, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous, degassed toluene.
-
Heat the mixture to 100-110 °C and stir for the required time (e.g., 16 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under vacuum.
-
Purify the residue by column chromatography to isolate the desired product.[3]
Visualizing the Stille Coupling Workflow
To better understand the process of comparing palladium catalysts for the Stille coupling reaction, the following diagrams illustrate the general experimental workflow and the catalytic cycle.
Caption: A flowchart of the experimental process for comparing different palladium catalysts in the Stille coupling reaction.
Caption: The fundamental steps of the palladium-catalyzed Stille cross-coupling reaction.
Conclusion
The choice of palladium catalyst is a critical parameter in the Stille coupling reaction. While Pd(PPh₃)₄ is a versatile and commonly used catalyst, other systems such as those based on Pd₂(dba)₃ with ancillary ligands or Pd(II) precatalysts can offer advantages in terms of reactivity and stability.[5] For specific applications, particularly in industrial settings, heterogeneous catalysts like Pd/C may provide benefits in terms of catalyst recovery and reuse. The data and protocols presented here serve as a guide to assist researchers in selecting the most appropriate catalytic system for their synthetic needs. It is always recommended to perform a small-scale screen of catalysts and conditions to identify the optimal system for a new Stille coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide: Organogermanium vs. Organotin Compounds in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Shift Towards Safer and More Selective Synthetic Tools
The landscape of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, has long been dominated by organotin compounds via the Stille reaction. However, the significant toxicity associated with organotin reagents has catalyzed the search for safer and more versatile alternatives.[1] Organogermanium compounds have emerged as a compelling class of reagents, offering not just a less toxic profile but also unique, orthogonal reactivity that expands the synthetic chemist's toolkit. This guide provides an objective comparison of organogermanium and organotin compounds in cross-coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity, Selectivity, and Safety
While direct, head-to-head quantitative comparisons under identical reaction conditions are infrequent in the literature due to differing optimal conditions, the following tables summarize representative data for each class of compound in their respective optimized cross-coupling reactions.[1]
Table 1: Representative Performance Data for Organotin Compounds in Stille Cross-Coupling [1]
| Electrophile | Organotin Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Vinyltributyltin | Pd(PPh₃)₄ (2) | PPh₃ | Toluene | 100 | 16 | 93 |
| Aryl Bromide | Aryl Stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | Dioxane | 80 | 12 | 85-95 |
| Vinyl Triflate | Alkynylstannane | PdCl₂(PPh₃)₂ (3) | PPh₃ | THF | 60 | 6 | >90 |
| Aryl Chloride | Phenyltributyltin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | Dioxane | 100 | 24 | ~70 |
Table 2: Representative Performance Data for Organogermanium Compounds in Palladium Nanoparticle-Catalyzed Cross-Coupling
| Electrophile | Organogermanium Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-(trifluoromethyl)benzene | 4-Fluorophenyltriethylgermane | Pd₂(dba)₃ (2.5) | AgBF₄ | Dioxane | 80 | 16 | 89[2] |
| Electron-poor Aryl Iodide | Aryl Triethylgermane | Pd₂(dba)₃ (0.1) | AgBF₄ | Dioxane | 80 | 16 | 96[3] |
| 4-Iodoanisole | (Pentafluorophenyl)triethylgermane | Pd₂(dba)₃ (2.5) | AgBF₄ | Dioxane | 80 | 16 | 95[3] |
| Aryl Iodide with BPin group | Aryl Triethylgermane | Pd₂(dba)₃ (2.5) | AgBF₄ | Dioxane | 80 | 16 | High Yield |
Key Advantages of Organogermanium Compounds
1. Reduced Toxicity: Organogermanium compounds are significantly less toxic than their organotin counterparts, a critical consideration in pharmaceutical and industrial applications where safety and environmental impact are paramount. This reduces the burden of handling and waste disposal.
2. Enhanced Stability and Functional Group Tolerance: Organogermanium reagents, particularly trialkyl arylgermanes, are robust, air- and moisture-stable compounds.[4] Notably, they exhibit excellent stability even with electron-deficient aryl groups, which are often unstable as their boronic acid analogs.[3]
3. Orthogonal Reactivity and Chemoselectivity: Historically considered less reactive than organotins in traditional Pd(0)/Pd(II) catalytic systems, recent research has unveiled the unique orthogonal reactivity of organogermanes.[1][4] Under specific conditions, such as with palladium nanoparticles or oxidative gold catalysis, organogermanes can be more reactive than other common cross-coupling partners like boronic esters and silanes.[4] This allows for highly chemoselective transformations, where the organogermanium moiety can be selectively coupled in the presence of other reactive functional groups, enabling novel strategies for the synthesis of complex molecules.[2][3][4]
Mechanistic Differences
The distinct reactivity profiles of organotin and organogermanium compounds stem from their different activation pathways in palladium-catalyzed cross-coupling.
Figure 1: Catalytic cycle for the Stille (organotin) cross-coupling reaction.
Organotins typically follow the classical Stille cycle involving oxidative addition, transmetalation, and reductive elimination. In contrast, the activation of the C-Ge bond in organogermanes often proceeds through an electrophilic aromatic substitution (SEAr)-type mechanism, particularly with more electrophilic catalysts like palladium nanoparticles or gold complexes.[2][4]
Figure 2: Contrasting activation pathways for organogermanium compounds.
This alternative mechanistic pathway is the foundation of the orthogonal reactivity of organogermanes, allowing for selective reactions that are not feasible with organotins and other traditional cross-coupling reagents.
Experimental Protocols
Below are representative experimental protocols for Stille and organogermanium cross-coupling reactions. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Stille Cross-Coupling
-
Materials: Aryl halide (1.0 equiv), organotin reagent (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), anhydrous and degassed solvent (e.g., toluene, THF, or DMF).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organotin reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 6-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
Safety Operating Guide
Proper Disposal of 1-Methyl-2-(tributylstannyl)-1H-imidazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methyl-2-(tributylstannyl)-1H-imidazole, a toxic and environmentally hazardous organotin compound. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety Precautions
This compound is classified as toxic if swallowed, harmful in contact with skin, causes severe skin and eye irritation, may cause respiratory irritation, and can cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always handle this compound within a certified laboratory chemical fume hood.[2][3] Essential PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are mandatory.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Management Protocol
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal.[4] Prevent the spill from entering drains or waterways, as this compound is very toxic to aquatic organisms.[1][2]
Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste. All disposal methods must comply with federal, state, and local regulations.[4][5]
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Step 2: Selection of Disposal Route
-
The primary recommended method of disposal is through a licensed and approved hazardous waste disposal facility.[2][6]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[4][5] The material may be dissolved or mixed with a combustible solvent to facilitate this process.[5]
-
Landfilling in a controlled and permitted hazardous waste landfill is another option, with the waste material securely sealed in containers.
Step 3: Advanced Treatment and Destruction Methods For larger quantities or in specialized facilities, advanced chemical treatment methods can be employed to degrade the tributyltin component of the molecule, rendering it less toxic. These methods require specialized equipment and expertise.
-
Electrochemical Oxidation: This process can significantly reduce the concentration of tributyltin compounds in contaminated materials.[7]
-
Fenton's Reagent: Treatment with Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) has been shown to be effective in degrading tributyltin.[1]
Quantitative Data on Organotin Safety and Disposal
The following table summarizes key quantitative data related to the safe handling and disposal of organotin compounds, including tributyltin, which is a primary component of this compound.
| Parameter | Value | Reference |
| Workplace Exposure Limits (Organotins) | ||
| Time-Weighted Average (TWA) | 0.1 mg/m³ | |
| Short-Term Exposure Limit (STEL) | 0.2 mg/m³ | |
| Environmental Quality Standards (Tributyltin - TBT) | ||
| EU Standard for Surface Water | 0.2 ng/L | [1] |
| Electrochemical Treatment Efficacy (TBT in Sediment) | ||
| Initial TBT Concentration | 2600 µg/kg | [7] |
| Final TBT Concentration | <30 µg/kg | [7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.nsw.gov.au [epa.nsw.gov.au]
- 7. ecaaser5.ecaa.ntu.edu.tw [ecaaser5.ecaa.ntu.edu.tw]
Essential Safety and Operational Guide for 1-Methyl-2-(tributylstannyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical procedures for the handling and disposal of 1-Methyl-2-(tributylstannyl)-1H-imidazole (CAS No. 105494-69-7). Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulations.
Hazard Identification and Classification
This compound is a highly toxic organotin compound that poses significant health risks. It is crucial to understand its hazard profile before handling.
GHS Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity, Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[1]
Hazard Pictograms:
GHS06 (Toxic), GHS07 (Harmful/Irritant), GHS08 (Health Hazard), GHS09 (Environmental Hazard)[1]
| Property | Value | Reference |
| CAS Number | 105494-69-7 | [1][2] |
| Molecular Formula | C16H32N2Sn | [1][2] |
| Molecular Weight | 371.15 g/mol | [2] |
| Appearance | Clear Colorless to light yellow liquid | [3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or in case of insufficient ventilation.[3][4] For emergencies or situations with potential for high concentrations of airborne organotins, a self-contained breathing apparatus (SCBA) should be used.[5][6]
-
Eye and Face Protection: Chemical safety goggles and a face shield (minimum 8-inch) are required at all times to protect against splashes.[5][7]
-
Skin and Body Protection: An impervious laboratory coat (flame-retardant material recommended), apron, and full-length pants are necessary to prevent skin contact.[5][7] For large-scale operations or when there is a high risk of splashing, a chemical-resistant suit and boots should be worn.[3][4]
-
Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[8] Gloves must be inspected before each use and changed immediately if contaminated.
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood with the sash positioned as low as possible.[7]
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Do not work alone when handling this substance.[7]
Handling:
-
Transfer the reagent using a syringe and needle technique, especially if it is in a Sure/Seal™ bottle, to minimize exposure to air and moisture.[7]
-
Use flame-dried glassware under an inert atmosphere for reactions.[7]
-
Avoid direct contact with the substance. Use tongs or other appropriate tools to handle containers.
-
Keep all containers tightly sealed when not in use.
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, use an inert absorbent material to contain the spill.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Do not use water to extinguish a fire involving this compound; use foam, dry chemical, or carbon dioxide extinguishers.[7]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Collection:
-
All waste materials contaminated with the organotin compound, including disposable PPE, absorbent materials, and reaction byproducts, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][9] The label should read "Organotin Wastes".[9]
-
Liquid waste should be stored in a sealed container, separate from other waste streams.
Glassware Decontamination:
-
Rinse all contaminated glassware with a suitable organic solvent (e.g., hexanes or toluene) into the designated organotin waste container.[7]
-
To deactivate residual organotin, soak the rinsed glassware in a 10% hydrogen peroxide aqueous solution or bleach overnight.[8][10] This will oxidize the organotin to less harmful tin oxides.[10]
-
After soaking, wash the glassware with soap and water, followed by a final rinse with deionized water and acetone.
Final Disposal:
-
All organotin waste must be disposed of in accordance with local, state, and federal environmental regulations.[5][9]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
Inhalation:
-
Move the affected person to fresh air immediately.[11]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.[11]
Skin Contact:
-
Immediately remove all contaminated clothing.[7]
-
Wash the affected area with soap and water for at least 15 minutes.[5]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][11]
-
Seek immediate medical attention.[11]
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention immediately.[11]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. scbt.com [scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
- 8. reddit.com [reddit.com]
- 9. epa.nsw.gov.au [epa.nsw.gov.au]
- 10. reddit.com [reddit.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
